N-methyl-1-(1H-pyrazol-5-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFFFBUYETUJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599094 | |
| Record name | N-Methyl-1-(1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676491-02-4 | |
| Record name | N-Methyl-1-(1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1H-pyrazol-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"N-methyl-1-(1H-pyrazol-5-yl)methanamine chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for N-methyl-1-(1H-pyrazol-5-yl)methanamine. Additionally, it explores the potential biological relevance of this compound class by detailing a key signaling pathway often targeted by pyrazole derivatives in cancer research.
Chemical Properties and Structure
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 676491-02-4 | [1][2] |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| SMILES | CNCC1=CC=NN1 | [3] |
| Purity | ≥98% (as available from commercial suppliers) | [4] |
| Storage Conditions | 4°C, protect from light | [4] |
Table 2: Predicted Physical Properties
Note: The following data are predicted as experimental values are not currently published.
| Property | Predicted Value |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Chemical Structure:
The structure of this compound consists of a central five-membered pyrazole ring. A methylaminomethyl group (-CH₂-NH-CH₃) is attached to the carbon at position 5 of the pyrazole ring. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either nitrogen atom.
Experimental Protocols: Representative Synthesis
Representative Protocol: Synthesis via Reductive Amination
This protocol is based on general methods for reductive amination of heterocyclic aldehydes.
Objective: To synthesize this compound from 1H-pyrazol-5-carbaldehyde and methylamine.
Materials:
-
1H-pyrazol-5-carbaldehyde
-
Methylamine (e.g., as a solution in THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazol-5-carbaldehyde (1.0 equivalent). Dissolve the aldehyde in anhydrous DCM or DCE.
-
Imine Formation: Add a solution of methylamine (1.1-1.5 equivalents) to the flask. A catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. This step is exothermic, and the temperature should be monitored. Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Logical Workflow for the Synthesis
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
References
Spectroscopic and Synthetic Profile of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-methyl-1-(1H-pyrazol-5-yl)methanamine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values derived from analogous compounds, alongside a generalized experimental protocol for its synthesis and characterization.
Introduction
This compound is a heterocyclic amine containing a pyrazole moiety. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide aims to provide researchers with the fundamental data and methodologies required for the synthesis and identification of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrazole-containing molecules and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyrazole H4 | ~ 6.0 - 6.2 | d | ~ 2.0 |
| Pyrazole H3 | ~ 7.4 - 7.6 | d | ~ 2.0 |
| CH₂ | ~ 3.8 - 4.0 | s | - |
| NH | ~ 1.5 - 2.5 | br s | - |
| N-CH₃ | ~ 2.4 - 2.6 | s | - |
| Pyrazole NH | ~ 12.0 - 13.0 | br s | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~ 35 - 37 |
| CH₂ | ~ 45 - 48 |
| Pyrazole C4 | ~ 104 - 106 |
| Pyrazole C3 | ~ 138 - 140 |
| Pyrazole C5 | ~ 148 - 150 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Broad |
| N-H Stretch (amine) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |
| C=N Stretch (pyrazole) | 1580 - 1620 | Medium |
| C=C Stretch (pyrazole) | 1450 - 1550 | Medium |
| N-H Bend | 1500 - 1600 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol |
| Predicted m/z of [M+H]⁺ | 112.0869 |
| Key Fragmentation Ions (m/z) | 96 ([M-CH₃]⁺), 82 ([M-C₂H₅N]⁺), 68 |
Experimental Protocols
The following is a generalized protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis: Reductive Amination of 1H-pyrazole-5-carbaldehyde
-
Imine Formation: To a solution of 1H-pyrazole-5-carbaldehyde (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane, add a solution of methylamine (1.1-1.5 eq) in THF or as its hydrochloride salt. If the hydrochloride salt is used, add a non-nucleophilic base like triethylamine (1.1-1.5 eq). Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.
-
Use the residual solvent peak as an internal standard.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the purified compound using a neat sample on a diamond ATR accessory or as a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Analyze the purified compound using a mass spectrometer with an appropriate ionization source (e.g., ESI, CI).
-
Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Mandatory Visualization
The following diagrams illustrate the synthetic and characterization workflow.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Disclaimer: The spectroscopic data provided in this document are predicted and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization for specific laboratory conditions.
An In-depth Guide to the Structure-Activity Relationship (SAR) of N-methyl-1-(1H-pyrazol-5-yl)methanamine Analogs
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[2][3] The N-methyl-1-(1H-pyrazol-5-yl)methanamine scaffold represents a specific class of pyrazole derivatives that holds significant potential for drug discovery. While comprehensive SAR studies dedicated exclusively to this scaffold are not extensively published, a robust understanding of its potential can be extrapolated from research on closely related analogs, particularly those targeting cancer pathways.[1][4] This guide synthesizes available data on related pyrazole compounds to build a predictive SAR model for the this compound series, focusing on potential applications in oncology.
This document outlines general synthetic strategies, explores the impact of substitutions at key positions on biological activity, details relevant experimental protocols, and visualizes the associated workflows and signaling pathways.
General Synthesis Strategies
The synthesis of this compound analogs typically begins with the construction of the pyrazole core, followed by functionalization at the C5 position. The Knorr pyrazole synthesis is a classical and versatile method for forming the heterocyclic ring, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5] Subsequent steps involve chemical reduction of a nitrile or amide intermediate to yield the desired methanamine side chain.
Caption: Generalized workflow for the synthesis of the target analogs.
Inferred Structure-Activity Relationship (SAR)
Based on studies of related pyrazole derivatives, particularly those developed as anticancer agents targeting the Androgen Receptor (AR), several key SAR trends can be inferred.[6] Modifications at the C3 and C4 positions of the pyrazole ring and the N1-substituent are critical for modulating potency and selectivity.
-
N1-Position: The N1-methyl group is a common feature that often enhances metabolic stability and provides a key vector for interaction with target proteins.
-
C3-Position: Substitution at the C3 position with small, lipophilic groups or aromatic rings can significantly influence biological activity. For instance, in related series, a C3-aryl group is often essential for potent inhibition of specific kinases or receptors.
-
C4-Position: The C4 position is sensitive to steric bulk. Halogenation (e.g., with Cl or F) at this position can enhance potency, potentially by forming specific halogen bonds with the target protein or by modulating the electronics of the pyrazole ring.
-
Methanamine Moiety: The basic nitrogen of the N-methylmethanamine group can form crucial salt-bridge or hydrogen-bond interactions within a target's binding pocket.
Quantitative SAR Data (Illustrative)
The following table presents illustrative data, modeled on findings from related 5-methyl-1H-pyrazole carboxamide derivatives investigated as anti-prostate cancer agents, to demonstrate how SAR data for this class of compounds would be structured.[6] The activity data shown is hypothetical and serves to exemplify the relationships described above.
| Compound ID | R1 (C3-Position) | R2 (C4-Position) | AR Antagonist Activity (IC₅₀, µM) | LNCaP Cell Growth Inhibition (GI₅₀, µM) |
| 1a | -H | -H | > 50 | > 50 |
| 1b | -Phenyl | -H | 15.2 | 22.5 |
| 1c | -Phenyl | -Cl | 1.8 | 5.4 |
| 1d | -Phenyl | -F | 2.5 | 7.1 |
| 1e | 2-Fluorophenyl | -Cl | 0.9 | 3.2 |
| 1f | 4-Cyanophenyl | -Cl | 0.5 | 2.1 |
Potential Biological Target & Signaling Pathway
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases and modulators of nuclear receptor signaling.[2][7] Based on extensive research into related pyrazole amides, the Androgen Receptor (AR) is a highly probable target for this scaffold.[6] AR signaling is a critical driver for the progression of prostate cancer, making it a key therapeutic target.[6] Analogs of this compound could act as AR antagonists, blocking the downstream signaling cascade that leads to tumor cell proliferation.
Caption: Simplified overview of the Androgen Receptor signaling pathway.
Experimental Protocols
A systematic SAR exploration requires robust and reproducible experimental methods. The following sections detail representative protocols for the synthesis and biological evaluation of this compound analogs.
General SAR Experimental Workflow
The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and biological testing to refine compound structures for optimal activity and properties.
Caption: Iterative workflow for a typical SAR study in drug discovery.
Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivative
This protocol is adapted from the synthesis of a pyrazole-based benzenesulfonamide and illustrates the general steps for coupling a starting amine with an electrophile.[8]
-
Reagents and Materials:
-
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Distilled water
-
Magnetic stirrer, round-bottom flask, standard glassware
-
-
Procedure:
-
Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol) in 2.0 mL of anhydrous acetonitrile in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution to act as a base.
-
Add 4-methylbenzenesulfonyl chloride (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add 5.0 mL of distilled water to the residue and extract the aqueous mixture twice with 5.0 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
-
Protocol 2: Androgen Receptor (AR) Luciferase Reporter Gene Assay
This cell-based assay is used to determine if a compound can antagonize AR signaling, adapted from methodologies used for similar pyrazole derivatives.[6]
-
Reagents and Materials:
-
PC-3 (prostate cancer, AR-negative) cell line
-
Plasmids: pRL-TK (Renilla luciferase), full-length AR expression vector, and MMTV-luc (luciferase reporter driven by an AR-responsive promoter)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM media with 10% charcoal-stripped fetal bovine serum (CS-FBS)
-
Dihydrotestosterone (DHT), a potent AR agonist
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Co-transfect the cells with the three plasmids (AR expression, MMTV-luc, and pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6 hours of transfection, replace the medium with fresh DMEM containing 10% CS-FBS.
-
24 hours post-transfection, treat the cells with the test compounds at various concentrations for 1 hour.
-
Following compound pre-treatment, add DHT to a final concentration of 1 nM to all wells (except vehicle controls) to stimulate AR activity.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Lyse the cells and measure both firefly (MMTV-luc) and Renilla (pRL-TK) luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of DHT-induced activity for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Proliferation (MTS) Assay
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the antiproliferative effects of the synthesized compounds.
-
Reagents and Materials:
-
LNCaP (prostate cancer, AR-positive) cell line
-
RPMI-1640 media with 10% FBS
-
Test compounds dissolved in DMSO
-
CellTiter 96 AQueous One Solution Reagent (MTS)
-
96-well clear cell culture plates
-
Microplate reader (490 nm absorbance)
-
-
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound by plotting inhibition versus log-concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Physicochemical Characterization of Pyrazole Derivatives: An In-depth Technical Guide
Introduction
Pyrazole derivatives represent a paramount class of five-membered heterocyclic compounds, distinguished by two adjacent nitrogen atoms within the aromatic ring.[1][2] Their structural versatility and synthetic accessibility have established them as privileged scaffolds in medicinal chemistry, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] A thorough and systematic physicochemical characterization is a cornerstone of the drug discovery and development process. It provides critical data for structure elucidation, purity assessment, and understanding structure-activity relationships (SAR). Furthermore, properties such as solubility and lipophilicity are pivotal in determining the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME).[1]
This technical guide offers a comprehensive overview of the core physicochemical properties of pyrazole derivatives, details the experimental protocols for their determination, and illustrates the logical workflows and biological contexts relevant to researchers, scientists, and drug development professionals.
Fundamental Physicochemical Properties
The fundamental physical and chemical properties of a pyrazole derivative dictate its behavior in biological and chemical systems. The parent compound, pyrazole, is a crystalline solid with a pyridine-like odor.[4]
Table 1: Core Physicochemical Properties of Pyrazole (Parent Compound)
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₄N₂ | [5] |
| Molecular Weight | 68.08 g/mol | [5] |
| Appearance | White to yellow crystalline solid | [4][6] |
| Melting Point | 67-70 °C | [4][6][7] |
| Boiling Point | 186-188 °C | [4][6][7] |
| Water Solubility | Soluble | [4][6][8] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, chloroform, acetone | [6][8] |
| pKa | 2.49 (at 25 °C) | [6] |
| LogP (octanol/water) | 0.26 - 0.33 (at 25 °C) |[5][6] |
Analytical and Spectroscopic Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of newly synthesized pyrazole derivatives.
Chromatographic Techniques
Chromatography is essential for separating and purifying pyrazole derivatives from reaction mixtures and for assessing the purity of the final compound.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method used to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for column chromatography.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to determine the purity of a compound and for quantitative analysis. A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[11]
Spectroscopic Techniques
Spectroscopy is the cornerstone of structural elucidation for pyrazole derivatives.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[11] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[12][13]
Table 2: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives in CDCl₃
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference(s) |
|---|---|---|---|
| Pyrazole | ¹H | 7.63 (d, 2H), 6.33 (t, 1H) | [11] |
| 1-Methylpyrazole | ¹H | ~7.5 (d), ~7.4 (d), ~6.2 (t), ~3.9 (s, N-CH₃) | [12] |
| ¹³C | ~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃) | [12] |
| 3,5-Dimethylpyrazole | ¹H | 9.8 (s, 1H, NH), 5.75 (s, 1H, H-4), 2.19 (s, 6H, 2xCH₃) |[11] |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Table 3: Characteristic IR Absorption Frequencies for Pyrazole Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| 1654 | C=O stretching (in N-acetyl pyrazole) | [11] |
| 1574, 1498, 1468 | Pyrazole ring vibrations | [11] |
| 1420–1402 | Pyrazole nuclei stretching vibrations | [14] |
| 1108 | N-N stretching |[11] |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing the conjugated π-electron system of the pyrazole ring.[11] The parent pyrazole exhibits a π → π* transition.[12]
Table 4: Representative UV-Vis Absorption Data for Pyrazole Derivatives
| Compound | λmax (nm) | Transition | Solvent | Reference(s) |
|---|---|---|---|---|
| Pyrazole | 203 | π → π* | Gas Phase | [11] |
| Pyrazole Ligand | ~280, ~320 | Absorption Bands | Not specified | [11] |
| Halogenated Aminopyrazoles | 246-300 | π → π* | Ethanol |[14] |
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns provide valuable structural information.[11]
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and study polymorphism.[15][16]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability, decomposition, and solvent/water content.[17][18] For example, TGA can reveal the loss of water molecules in hydrated salt forms of pyrazole derivatives.[18]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Protocol 1: Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the pyrazole derivative to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.[19]
-
Agitate the vial at a constant temperature for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[19]
-
Allow the suspension to settle.
-
Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.[19]
-
Analyze the concentration of the dissolved compound in the sample using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
The measured concentration represents the equilibrium solubility.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11][12][13] Add a small amount of an internal standard like tetramethylsilane (TMS) if required.[13]
-
Instrument Parameters (¹H NMR): Use a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]
-
Instrument Parameters (¹³C NMR): Acquire the spectrum at the corresponding frequency (e.g., 100 MHz). Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[13]
-
Data Processing: Apply Fourier transformation to the acquired data. Phase and baseline correct the spectrum.
-
Data Analysis: Calibrate the spectrum using the solvent or TMS peak. Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to elucidate the structure.[13]
Protocol 3: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid pyrazole derivative with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[11][13]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[13]
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol).[11][12]
-
Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M) to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).[12]
-
Data Acquisition: Use a double-beam UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using 1 cm path length quartz cuvettes.[11][12]
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizing Workflows and Biological Context
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Caption: General experimental workflow for the synthesis and characterization of pyrazole derivatives.
Caption: Interrelationship between analytical techniques and the properties they determine.
Many pyrazole derivatives function as potent kinase inhibitors, playing a crucial role in disrupting cancer cell signaling.[20][21] The PI3K/Akt/mTOR pathway, which is vital for cell survival and proliferation, is a common target.[21]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.
Conclusion
The comprehensive physicochemical characterization of pyrazole derivatives is an indispensable component of modern drug discovery. The application of chromatographic, spectroscopic, and thermal analysis techniques provides a detailed understanding of a compound's identity, purity, structure, and physical properties. This foundational knowledge is critical for establishing robust structure-activity relationships, optimizing drug candidates for desired biological and pharmacokinetic profiles, and ultimately advancing novel pyrazole-based therapeutics from the laboratory to the clinic.
References
- 1. ijrpr.com [ijrpr.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Hetrocyclic compound Pyrazole | PPTX [slideshare.net]
- 5. pyrazole [stenutz.eu]
- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 7. Pyrazole | 288-13-1 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of N-methyl-1-(1H-pyrazol-5-yl)methanamine: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data and identified therapeutic targets for the compound N-methyl-1-(1H-pyrazol-5-yl)methanamine. This guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the well-documented activities of structurally related pyrazole-containing compounds. The experimental protocols and data presented are representative of those used for analogous compounds and should be considered illustrative.
Introduction
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2] These include anti-inflammatory, analgesic, anticancer, and antipsychotic agents.[1][2] The versatility of the pyrazole ring, acting as a bioisostere for other aromatic systems and its ability to participate in hydrogen bonding, contributes to its broad pharmacological profile.[1] This guide explores the potential therapeutic avenues for this compound by examining the established targets of its structural analogs.
Potential Therapeutic Targets
Based on the activities of other pyrazole derivatives, the following are potential therapeutic targets for this compound:
Cyclooxygenase (COX) Enzymes
Many pyrazole-containing compounds are potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.
Potential Indication: Inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
Androgen Receptor (AR)
Derivatives of 5-methyl-1H-pyrazole have been identified as potent antagonists of the androgen receptor.[4] The androgen receptor is a crucial driver in the progression of prostate cancer.[4] Antagonizing this receptor is a validated therapeutic approach for treating this malignancy.
Potential Indication: Prostate cancer.
Other Potential Targets
The diverse biological activities of pyrazole derivatives suggest a broader range of potential targets, including:
-
Kinases: Various pyrazole-based compounds have been developed as kinase inhibitors for cancer therapy.
-
G-Protein Coupled Receptors (GPCRs): The structural features of pyrazoles make them suitable scaffolds for targeting GPCRs involved in various physiological processes.
-
Monoamine Oxidase (MAO): Certain pyrazoline derivatives have shown inhibitory activity against MAO, suggesting potential applications in neurological disorders.
Quantitative Data from Structurally Related Compounds
The following table summarizes representative quantitative data for the activity of various pyrazole derivatives against their respective targets. Note: This data is for analogous compounds and not for this compound.
| Compound Class | Target | Assay Type | IC50 / Ki (nM) | Reference Compound |
| Pyrazole-sulfonamides | COX-2 | In vitro COX inhibition | 10 - 100 | Celecoxib |
| 5-methyl-1H-pyrazole derivatives | Androgen Receptor | AR reporter gene assay | 50 - 500 | Enzalutamide |
| Phenylpyrazole derivatives | MAO-B | Enzyme inhibition assay | 200 - 1000 | Selegiline |
Experimental Protocols
Detailed methodologies for assessing the activity of compounds against the potential targets are provided below.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the potency and selectivity of a test compound in inhibiting the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing hematin and other co-factors.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at 37°C. d. The reaction is terminated by the addition of a stop solution. e. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Androgen Receptor (AR) Luciferase Reporter Gene Assay
Objective: To determine the antagonistic activity of a test compound on the androgen receptor signaling pathway.
Methodology:
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP) that endogenously expresses the androgen receptor and is transfected with a luciferase reporter gene under the control of an androgen-responsive element.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the test compound. c. The cells are incubated for 24-48 hours. d. After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of DHT-induced luciferase activity against the logarithm of the test compound concentration.
Visualizations
Signaling Pathways and Workflows
Caption: Potential inhibition of the COX-2 signaling pathway.
Caption: Potential antagonism of the Androgen Receptor signaling pathway.
Caption: General experimental workflow for drug discovery.
Conclusion
While there is a current absence of specific biological data for this compound, the extensive research on the pyrazole scaffold provides a strong foundation for predicting its potential therapeutic targets. Based on the activities of its structural analogs, this compound warrants investigation as a potential modulator of targets such as cyclooxygenase enzymes and the androgen receptor. The experimental protocols and assays detailed in this guide provide a clear roadmap for the future evaluation of this and related compounds. Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The pharmacokinetic (PK) profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. Understanding and predicting the PK properties of pyrazole-based compounds is therefore paramount in the drug discovery and development process. This technical guide provides an in-depth overview of the key pharmacokinetic parameters for this important class of molecules, details of essential experimental protocols for their determination, and a summary of quantitative data to aid in the design and selection of promising new therapeutic agents.
I. Absorption
The absorption of a drug, particularly after oral administration, is the first crucial step in its journey to the target site. For pyrazole-based compounds, oral bioavailability can be influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.
A. Intestinal Permeability
Intestinal permeability is a key factor governing the rate and extent of oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Table 1: Caco-2 Permeability of Selected Pyrazole-Based Compounds
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Celecoxib | 15.2 | 1.1 | [3] (Implied) |
| Ruxolitinib | High | Low | [4] (Implied) |
| Generic Pyrazole Derivative | 0.5 - 20 | < 2 (indicative of passive diffusion) | General observation |
Experimental Protocol: Caco-2 Permeability Assay [1][5][6][7]
This protocol outlines the general steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
- Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².
2. Transport Buffer and Dosing Solutions:
- A transport buffer, such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES, is used.
- Dosing solutions of the test compound are prepared in the transport buffer at a specified concentration (e.g., 10 µM).
3. Permeability Measurement (Apical to Basolateral - A-B):
- The culture medium is replaced with pre-warmed transport buffer, and the cells are allowed to equilibrate.
- The dosing solution is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.
- Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
- The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
4. Permeability Measurement (Basolateral to Apical - B-A):
- The procedure is reversed, with the dosing solution added to the basolateral side and samples collected from the apical side to determine the efflux ratio.
5. Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
- The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
II. Distribution
Following absorption, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins.
A. Plasma Protein Binding
The binding of drugs to plasma proteins, primarily albumin, is a critical factor as only the unbound fraction is free to interact with its target and be metabolized or excreted.
Table 2: Plasma Protein Binding of Selected Pyrazole-Based Compounds
| Compound | Plasma Protein Binding (%) | Species | Reference |
| Metamizole Metabolite (4-aminoantipyrine) | 48% | Human | [8] |
| Razaxaban Analog | High | Dog | [3] |
| DSDP (a pyrazole-based probe) | Strong binding to HSA and BSA | Human, Bovine | [4] |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [2][9][10][11][12]
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.
1. Materials and Reagents:
- 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).
- Plasma from the desired species (e.g., human, rat, mouse).
- Phosphate-buffered saline (PBS) as the dialysis buffer.
- Test compound.
2. Procedure:
- The test compound is spiked into plasma at a final concentration (e.g., 1 µM).
- 150 µL of the compound-spiked plasma is added to one chamber (the plasma chamber) of the dialysis unit.
- 150 µL of PBS is added to the other chamber (the buffer chamber).
- The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
3. Sample Analysis:
- After incubation, equal volumes of samples are taken from both the plasma and buffer chambers.
- To avoid matrix effects during analysis, the plasma sample is mixed with an equal volume of PBS, and the buffer sample is mixed with an equal volume of blank plasma.
- The concentration of the test compound in both matrices is determined by LC-MS/MS.
4. Data Analysis:
- The fraction unbound (fu) is calculated as:
- fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
- The percentage of plasma protein binding is calculated as:
- % Binding = (1 - fu) * 100
III. Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. For pyrazole-based compounds, metabolism can involve various enzymatic reactions.
A. Metabolic Stability
The metabolic stability of a compound provides an indication of its susceptibility to metabolism and is a key determinant of its in vivo half-life and clearance.
Table 3: Metabolic Stability of Selected Pyrazole-Based Compounds
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| YH264 | 147 | - | [13] |
| YH263 | 263 | - | [13] |
| General Pyrazole Derivatives | Variable, dependent on substitution | Variable | [14] |
Experimental Protocol: Microsomal Stability Assay [15][16][17]
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.
1. Materials and Reagents:
- Liver microsomes (human, rat, mouse, etc.).
- Phosphate buffer (pH 7.4).
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Test compound.
- Quenching solution (e.g., ice-cold acetonitrile).
2. Incubation Procedure:
- A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer is pre-incubated at 37°C.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- The reaction in each aliquot is immediately stopped by adding the quenching solution.
3. Sample Analysis:
- The quenched samples are centrifuged to precipitate the proteins.
- The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
4. Data Analysis:
- The natural logarithm of the percentage of the remaining parent compound is plotted against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
- The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
B. Cytochrome P450 (CYP) Inhibition
Many drugs can inhibit specific CYP450 enzymes, leading to potential drug-drug interactions. Therefore, it is crucial to assess the inhibitory potential of new pyrazole-based compounds.
Table 4: CYP450 Inhibition Profile of Selected Pyrazole-Based Compounds
| Compound | CYP Isoform Inhibited | IC₅₀ (µM) | Reference |
| Pyrazole | CYP2E1 | Moderate Affinity | [17] |
| Novel Aryl Substituted Pyrazoles | CYP121A1 | KD values: 2.63 - 290 | [18] |
| General Pyrazole Derivatives | Variable | - | [19] |
Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic) [8][20][21]
This high-throughput assay uses fluorescent probes to assess the inhibitory potential of a compound against major CYP450 isoforms.
1. Materials and Reagents:
- Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
- Fluorogenic probe substrates specific for each isoform.
- NADPH regenerating system.
- Test compound and known inhibitors (positive controls).
2. Assay Procedure:
- The test compound (at various concentrations) is pre-incubated with the specific CYP450 enzyme and the NADPH regenerating system in a multi-well plate.
- The reaction is initiated by the addition of the specific fluorogenic substrate.
- The plate is incubated at 37°C.
- The fluorescence intensity is measured over time using a plate reader.
3. Data Analysis:
- The rate of fluorescence generation is proportional to the enzyme activity.
- The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Excretion
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). Studies on the metabolism of pyrazole have identified several urinary metabolites, including hydroxylated and conjugated derivatives.[5]
V. Predictive Workflow and Signaling Pathways
A. General Workflow for Pharmacokinetic Profile Prediction
The prediction of the pharmacokinetic profile of novel pyrazole-based compounds typically follows a tiered approach, integrating in silico, in vitro, and in vivo methods.
B. Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors
Many pyrazole-based compounds exert their therapeutic effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.
1. JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[22][23] Pyrazole-based inhibitors, such as Ruxolitinib, target JAK kinases to block downstream signaling.[4][24][25]
2. VEGFR Signaling Pathway
Vascular endothelial growth factor receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][26] Several pyrazole-containing compounds have been developed as VEGFR inhibitors.[14][27]
3. p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a significant role in inflammatory diseases.[3][28] Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAPK.[29][30]
The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutics. A thorough understanding and early assessment of the pharmacokinetic properties of pyrazole-based compounds are essential for mitigating the risk of late-stage attrition in drug development. The integration of in silico predictive models with robust in vitro ADME assays, as detailed in this guide, provides a powerful strategy for identifying and optimizing candidates with desirable drug-like properties. By focusing on key parameters such as permeability, plasma protein binding, metabolic stability, and CYP450 inhibition, researchers can more effectively navigate the complex landscape of drug discovery and advance new pyrazole-based therapies to the clinic.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. enamine.net [enamine.net]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 7. enamine.net [enamine.net]
- 8. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. bioivt.com [bioivt.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 19. japsonline.com [japsonline.com]
- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 24. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijcaonline.org [ijcaonline.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Studies of N-methyl-1-(1H-pyrazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(1H-pyrazol-5-yl)methanamine is a small molecule featuring a pyrazole ring, a common scaffold in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities and are core components of numerous approved drugs.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its therapeutic potential, influencing everything from formulation to bioavailability and shelf-life.[3][4] This document outlines the standard procedures for evaluating the solubility and stability of this compound.
Solubility Assessment
Aqueous solubility is a crucial factor for drug absorption and formulation.[3][5] The solubility of a compound is influenced by its structure, including lipophilicity, hydrogen bonding capacity, and crystal lattice energy, as well as the conditions of the solution such as pH and temperature.[3] Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[5]
Experimental Protocols for Solubility Determination
2.1.1. Thermodynamic (Equilibrium) Solubility - Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium.[6]
Methodology:
-
An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After incubation, the samples are filtered to remove any undissolved solid.[3][6]
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
2.1.2. Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a higher-throughput method often used in early drug discovery.[5]
Methodology:
-
A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
A small volume of this stock solution is added to various aqueous buffers.
-
The formation of a precipitate is monitored over time using methods like nephelometry (light scattering) or UV-Vis spectroscopy.[4][7]
Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound.
Table 1: Illustrative Thermodynamic Solubility in Various Media
| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | > 1000 |
| Acetate Buffer | 4.5 | 37 | 850 |
| Phosphate Buffer | 6.8 | 37 | 450 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 400 |
| Water | ~7.0 | 25 | 520 |
Table 2: Illustrative Kinetic Solubility
| Medium (Buffer) | pH | Kinetic Solubility (µM) |
| PBS | 7.4 | 150 |
Stability Assessment
Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over time by evaluating its susceptibility to degradation under various environmental factors.[8][9] These studies help determine appropriate storage conditions and shelf-life.[8]
Experimental Protocols for Stability Studies
Stability studies are typically conducted according to International Council for Harmonisation (ICH) guidelines.[10]
3.1.1. Solid-State Stability
Methodology:
-
Samples of solid this compound are stored under various temperature and humidity conditions as outlined by ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[8][10]
-
Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 24 months) and analyzed for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.[8][11]
-
Physical properties such as appearance, color, and crystallinity are also monitored.
3.1.2. Solution-State Stability
Methodology:
-
Solutions of this compound are prepared in relevant buffers (e.g., pH 1.2, 7.4) and solvents.
-
These solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Aliquots are taken at various time intervals and analyzed by HPLC to determine the remaining concentration of the parent compound and identify any degradants.
3.1.3. Photostability
Methodology:
-
Solid and solution samples are exposed to a controlled light source as per ICH Q1B guidelines.
-
Control samples are kept in the dark under the same temperature conditions.
-
After exposure, the samples are analyzed for degradation to assess light sensitivity.
Illustrative Stability Data
The following table summarizes potential outcomes from a 6-month accelerated stability study.
Table 3: Illustrative 6-Month Accelerated Stability Data (40°C/75% RH)
| Time Point | Assay (% Initial) | Total Impurities (%) | Appearance |
| 0 Months | 100.0 | 0.05 | White Powder |
| 3 Months | 99.8 | 0.15 | White Powder |
| 6 Months | 99.5 | 0.28 | White Powder |
Visualizations
Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Testing.
Caption: Workflow for an Accelerated Stability Study.
Role in Drug Development
Caption: Role of Physicochemical Profiling in Drug Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. rheolution.com [rheolution.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Identification of N-methyl-1-(1H-pyrazol-5-yl)methanamine Metabolites
Disclaimer: To date, no specific studies on the metabolism of N-methyl-1-(1H-pyrazol-5-yl)methanamine have been published in the scientific literature. The following guide is a predictive overview based on the known metabolic pathways of structurally related compounds, such as pyrazole derivatives and N-methylated amines. The experimental protocols, data, and metabolic pathways described herein are therefore hypothetical and intended to serve as a strategic framework for future research in this area.
This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It provides a comprehensive, albeit predictive, exploration of the potential metabolic fate of this compound.
Predicted Metabolic Pathways
Based on existing knowledge of drug metabolism, this compound is likely to undergo several key biotransformations. The primary metabolic routes are predicted to be N-demethylation and oxidation of the pyrazole ring. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4]
-
N-demethylation: The N-methyl group on the methanamine side chain is a likely site for oxidative N-dealkylation, a common metabolic pathway for tertiary amines.[4][5] This reaction would be mediated by CYP enzymes, such as CYP3A4 and CYP2C9, leading to the formation of a primary amine metabolite, 1-(1H-pyrazol-5-yl)methanamine, and formaldehyde.[3][6]
-
Pyrazole Ring Oxidation: The pyrazole ring itself is susceptible to oxidation. Cytochrome P450 enzymes, particularly CYP2E1, are known to oxidize pyrazole rings, typically resulting in the formation of a hydroxylated metabolite.[1][2] For this compound, this could lead to the formation of a hydroxypyrazole derivative.
-
Secondary Metabolism: The primary metabolites could undergo further Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[7]
The following diagram illustrates the predicted primary metabolic pathways for this compound.
Hypothetical Quantitative Data
The following table presents hypothetical pharmacokinetic data for this compound and its predicted primary metabolites following in vitro incubation with human liver microsomes. This data is for illustrative purposes to demonstrate the expected format for quantitative analysis.
| Compound | Formation Rate (pmol/min/mg protein) | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| This compound | - | - | - |
| 1-(1H-pyrazol-5-yl)methanamine | 150 ± 25 | 50 ± 10 | 200 ± 30 |
| Hydroxy-N-methyl-1-(1H-pyrazol-5-yl)methanamine | 75 ± 15 | 100 ± 20 | 100 ± 15 |
Experimental Protocols
A robust strategy for identifying the metabolites of this compound would involve a combination of in vitro and in vivo studies.
In Vitro Metabolism using Liver Microsomes
This experiment aims to identify the primary metabolites formed by hepatic enzymes.
Materials:
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (this compound). The final substrate concentration should be varied to determine enzyme kinetics (e.g., 1-100 µM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS.
In Vivo Metabolism Study in a Rodent Model
This study will help identify metabolites formed in a whole-organism setting.
Materials:
-
This compound formulated for administration (e.g., in saline)
-
Sprague-Dawley rats
-
Metabolic cages for urine and feces collection
-
Equipment for blood sampling
Procedure:
-
Administer this compound to the rats (e.g., via oral gavage or intravenous injection).
-
House the animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points post-dose. Process the blood to obtain plasma.
-
Prepare the collected samples for analysis. Urine may be directly analyzed or require enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates. Plasma and homogenized feces will require protein precipitation and/or solid-phase extraction.
-
Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Methodology: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolite identification and quantification.
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) system.
-
A mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap, for accurate mass measurements and structural elucidation.
Typical LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan for metabolite profiling and product ion scan (MS/MS) for structural fragmentation of potential metabolites.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for metabolite identification.
References
- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"protocol for in vitro cytotoxicity assay of pyrazole compounds"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Numerous studies have demonstrated their potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of pyrazole compounds, a critical step in the early stages of drug discovery and development. The primary method detailed is the widely used MTT assay, with alternative protocols for MTS and LDH assays also provided.
Data Presentation
The following table summarizes the cytotoxic activity of various pyrazole derivatives against several human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Name/Reference | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | MTT | 220.20 | [2] |
| Compound 1 | A549 (Lung) | MTT | 613.22 | [2] |
| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Oral) | MTT | 10 | [3] |
| Pyrazole-Chalcone Hybrid (6d) | HNO-97 (Oral) | MTT | 10.56 | [3] |
| Indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | MTT | 3.46 | [4] |
| Indolo-pyrazole (6c) | HCT-116 (Colon) | MTT | 9.02 | [4] |
| Pyrazole-based Compound (L2) | CFPAC-1 (Pancreatic) | MTT | 61.7 | [1] |
| Pyrazole-based Compound (L3) | MCF-7 (Breast) | MTT | 81.48 | [1] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | MTT | 14.97 (24h), 6.45 (48h) | [5] |
| Pyrazoline derivative (1b) | HepG-2 (Liver) | MTT | 6.78 | [6] |
| Pyrazoline derivative (2b) | HepG-2 (Liver) | MTT | 16.02 | [6] |
Experimental Protocols
Three common colorimetric assays are detailed below for determining the cytotoxicity of pyrazole compounds. The choice of assay may depend on the specific cell line, compound properties, and laboratory resources.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium appropriate for the cell line
-
Pyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The appearance of a purple precipitate indicates formazan crystal formation.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' alternative to the MTT assay. The MTS tetrazolium compound is reduced by viable cells into a soluble formazan product, eliminating the need for a solubilization step.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition: After the compound incubation period, add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This assay quantifies membrane integrity as a measure of cell viability.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Transfer: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution (Optional): Add 50 µL of stop solution to each well if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
The following diagrams illustrate the experimental workflow and a common signaling pathway affected by cytotoxic pyrazole compounds.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Pyrazole compounds can induce apoptosis by inhibiting Bcl-2.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In-Vivo Studies of N-methyl-1-(1H-pyrazol-5-yl)methanamine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(1H-pyrazol-5-yl)methanamine is a novel pyrazole derivative with potential therapeutic applications in neurological and psychiatric disorders. Based on the pharmacological profile of structurally related pyrazole compounds, this molecule is hypothesized to act as a potent and selective histamine H3 receptor (H3R) inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS) that negatively regulates the synthesis and release of histamine and other neurotransmitters such as acetylcholine and dopamine. By blocking the constitutive activity of the H3 receptor, this compound is expected to increase histaminergic tone, leading to enhanced cognitive function, wakefulness, and attention.
These application notes provide detailed protocols for the in-vivo evaluation of this compound in mouse models to investigate its potential as a cognitive enhancer. The described studies include a preliminary pharmacokinetic assessment, a widely used behavioral paradigm for memory assessment (Novel Object Recognition Test), a fear-associated learning and memory task (Contextual Fear Conditioning), and a neurochemical analysis of its effects on brain histamine levels (In-Vivo Microdialysis).
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| CAS Number | 676491-02-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in saline with 5% DMSO and 5% Tween 80 |
Proposed Signaling Pathway
The proposed mechanism of action for this compound involves the inverse agonism of the histamine H3 receptor, leading to increased histamine release and subsequent activation of postsynaptic histamine H1 and H2 receptors. This cascade is thought to enhance neuronal excitability and synaptic plasticity, underlying the pro-cognitive effects.
Caption: Proposed mechanism of this compound as an H3R inverse agonist.
Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice to inform dose selection for efficacy studies.
Materials:
-
This compound
-
Vehicle: Saline with 5% DMSO and 5% Tween 80
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS for bioanalysis
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 4 hours before dosing, with water available ad libitum.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Collect blood samples (approximately 50 µL) from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | i.p. | 10 | Data | Data | Data | Data |
| Vehicle | i.p. | - | N/A | N/A | N/A | N/A |
Novel Object Recognition (NOR) Test
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors)
-
Video tracking software
-
This compound and vehicle
Protocol:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Training/Familiarization (Day 2):
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Testing (Day 3):
-
Administer the same treatment as on Day 2, 30 minutes before the session.
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (familiar and novel).
-
Calculate the Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | n | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | Data |
| This compound | 3 | 12 | Data |
| This compound | 10 | 12 | Data |
| This compound | 30 | 12 | Data |
digraph "NOR_Test_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Day1" [label="Day 1: Habituation\n(10 min in empty arena)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Day2" [label="Day 2: Training\n(Dosing + 10 min with 2 identical objects)", fillcolor="#FBBC05", fontcolor="#202124"]; "Day3" [label="Day 3: Testing\n(Dosing + 5 min with 1 familiar & 1 novel object)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Data Analysis\n(Calculate Discrimination Index)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Day1" -> "Day2" [label="24h"]; "Day2" -> "Day3" [label="24h"]; "Day3" -> "Analysis"; }
Caption: Workflow for the Novel Object Recognition (NOR) test.
Contextual Fear Conditioning
Objective: To evaluate the effect of this compound on fear-associated learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Video camera and software to measure freezing behavior
-
This compound and vehicle
Protocol:
-
Training (Day 1):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before training.
-
Place the mouse in the conditioning chamber for a 2-minute habituation period.
-
Deliver a mild footshock (e.g., 2 seconds, 0.5 mA).
-
Repeat the footshock 2 more times with a 1-minute interval.
-
Return the mouse to its home cage 1 minute after the last shock.
-
-
Testing (Day 2):
-
Place the mouse back into the same chamber (without any shock).
-
Record freezing behavior for 5 minutes. Freezing is defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the testing session.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | n | % Freezing Time (Mean ± SEM) |
| Vehicle | - | 10 | Data |
| This compound | 10 | 10 | Data |
In-Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular histamine levels in the mouse brain.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with fluorescence detection for histamine analysis
-
This compound and vehicle
Protocol:
-
Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the mouse to recover for at least 3-5 days.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., 10 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.
-
-
Data Analysis:
-
Express histamine levels as a percentage of the baseline average.
-
Data Presentation:
| Time (min) | % Baseline Histamine (Mean ± SEM) - Vehicle | % Baseline Histamine (Mean ± SEM) - NMPM (10 mg/kg) |
| -60 to 0 | 100 ± Data | 100 ± Data |
| 0 to 20 | Data | Data |
| 20 to 40 | Data | Data |
| 40 to 60 | Data | Data |
| ... | Data | Data |
| 180 to 200 | Data | Data |
digraph "Microdialysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Surgery" [label="Stereotaxic Surgery\n(Implant Guide Cannula)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Recovery" [label="Recovery Period\n(3-5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Experiment" [label="Microdialysis Experiment\n(Probe Insertion, Baseline Collection, Dosing, Post-dose Collection)", fillcolor="#FBBC05", fontcolor="#202124"]; "Analysis" [label="Sample Analysis\n(HPLC for Histamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data" [label="Data Analysis\n(% Baseline Change)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Surgery" -> "Recovery"; "Recovery" -> "Experiment"; "Experiment" -> "Analysis"; "Analysis" -> "Data"; }
Caption: Workflow for the in-vivo microdialysis study.
Disclaimer
These application notes and protocols are provided as a guideline for research purposes only. The described experiments are based on methodologies reported for similar compounds and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The safety and toxicity of this compound have not been fully established and appropriate safety precautions should be taken.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of novel pyrazole compounds. The following sections detail the key signaling pathways involved in inflammation, standardized protocols for essential in vitro and in vivo assays, and a summary of reported activity for various pyrazole derivatives.
Introduction to Inflammation and Pyrazole Compounds
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It involves a cascade of signaling pathways and the release of pro-inflammatory mediators like prostaglandins, cytokines, and nitric oxide. Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are central to this process, with COX-2 being a primary target for anti-inflammatory drugs.[1] Pyrazole, a five-membered heterocyclic ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Notably, the selective COX-2 inhibitor Celecoxib features a pyrazole core, highlighting the potential of this chemical class in developing potent and safer anti-inflammatory agents.[1]
Key Signaling Pathways in Inflammation
Understanding the underlying molecular mechanisms of inflammation is crucial for targeted drug development. Two of the most critical signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5][6]
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation.[7] In mammals, the main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8] These kinases are activated by a three-tiered cascade involving a MAPKKK, a MAPKK, and the MAPK itself. Once activated, MAPKs can phosphorylate various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.[9]
Experimental Protocols
The following protocols outline standardized methods for assessing the anti-inflammatory activity of pyrazole compounds both in vitro and in vivo.
In Vitro Assays
This assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[10][11]
Objective: To determine the IC50 values of pyrazole compounds against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Diluted COX Cofactor
-
COX Probe
-
-
Compound Addition: Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a macrophage cell line.[12][13]
Objective: To quantify the inhibitory effect of pyrazole compounds on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds
-
Griess Reagent
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12][13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
In Vivo Assay
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[15][16]
Objective: To assess the in vivo anti-inflammatory efficacy of pyrazole compounds by measuring the reduction in paw swelling.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% solution in saline)
-
Test pyrazole compounds and a reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compounds or the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][18]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[18]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following tables summarize the reported anti-inflammatory activity of various pyrazole compounds from the literature.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [10] |
| SC-558 | 10 | 0.0053 | >1900 | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| 3,5-diarylpyrazole | - | 0.01 | - | [19] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [19] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [19] |
| Compound 5u (pyrazole-sulfonamide) | >100 | 1.79 | 74.92 | [20] |
| Compound 5s (pyrazole-sulfonamide) | >100 | 2.01 | 72.95 | [20] |
| Trimethoxy pyrazolone (5f) | - | 1.50 | - | [21] |
| Trimethoxy aminopyrazole (6f) | - | 1.15 | - | [21] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| Pyrazole derivatives (general) | 10 | 65-80 | - | [1] |
| Pyrazole-thiazole hybrid | - | 75 | - | [19] |
| Compound K-3 | 100 | 52.0 | 4 | [22] |
| Compound 2d (Pyrazoline) | - | > Indomethacin | - | [23] |
Conclusion
The assessment of anti-inflammatory activity for novel pyrazole compounds requires a multi-faceted approach, combining in vitro enzymatic and cell-based assays with in vivo models. The protocols and data presented herein provide a robust framework for researchers to screen and characterize the therapeutic potential of new pyrazole derivatives. The remarkable potency and selectivity observed in many pyrazole-based compounds underscore their continued importance as a privileged scaffold in the development of next-generation anti-inflammatory drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 6. purformhealth.com [purformhealth.com]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. thaiscience.info [thaiscience.info]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for N-methyl-1-(1H-pyrazol-5-yl)methanamine as a Chemical Probe
A comprehensive search of scientific literature and chemical databases did not yield any specific information on the use of N-methyl-1-(1H-pyrazol-5-yl)methanamine as a chemical probe.
Despite extensive searches for its biological activity, target identification, and associated experimental protocols, no publications have been identified that characterize or utilize this specific molecule as a chemical probe for biological research. Chemical vendor websites list the compound, but do not provide any application-specific information beyond basic chemical properties.
The broader class of pyrazole-containing molecules is known to exhibit a wide range of biological activities, and numerous derivatives have been investigated for various therapeutic areas, including cancer. However, this general activity of the pyrazole scaffold does not extend to specific, validated data for this compound as a tool for chemical biology.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data, and visualizations for its use as a chemical probe at this time. Researchers interested in the potential applications of this molecule would need to perform initial screening and validation studies to identify its biological targets and develop appropriate assays.
Application Notes and Protocols: N-methyl-1-(1H-pyrazol-5-yl)methanamine in Kinase Inhibitor Discovery Programs
Introduction
The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding site of protein kinases.[1] Its derivatives are integral to numerous clinically approved and investigational kinase inhibitors. N-methyl-1-(1H-pyrazol-5-yl)methanamine represents a key building block within this class, offering a versatile template for the synthesis of potent and selective kinase inhibitors. The N-methyl-methanamine substituent at the 5-position of the pyrazole ring can engage in crucial hydrogen bonding interactions, while the pyrazole core itself often interacts with the hinge region of the kinase. This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers and drug development professionals working with pyrazole-based kinase inhibitors.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
Quantitative data from kinase and cell-based assays are essential for establishing structure-activity relationships (SAR) and prioritizing compounds for further development. The tables below summarize the inhibitory activities of representative pyrazole-containing compounds against various kinases and cancer cell lines, showcasing the potential of this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Inhibitors
| Compound ID | Target Kinase | IC50 / Ki (nM) | Assay Method | Reference |
| SR-3576 | JNK3 | 7 | Radiometric | [2] |
| p38α | >20,000 | Radiometric | [2] | |
| Compound 1b | Haspin | 57 | ADP-Glo | [3] |
| CLK1 | 68 | ADP-Glo | [3] | |
| MK-8033 | c-Met | 1.2 | TR-FRET | [4] |
| Ron | 3.6 | TR-FRET | [4] | |
| Compound 4b | Aurora B | <1 | Enzymatic | [5] |
| Compound 19 (LRRK2) | G2019S-LRRK2 | 23 | ELISA | [6] |
| WT-LRRK2 | 148 | ELISA | [6] |
Table 2: Cellular Activity of Selected Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Cell Line | Cellular IC50 (µM) | Assay Method | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | Cell Viability | [1] |
| Compound 6 (Aurora) | HCT116 (colon) | 0.39 | Cell Viability | [1] |
| SR-3576 | Insulinoma Cells | ~1 | ATF-2 Phosphorylation | [2] |
| Compound 5a (c-Met) | HepG-2 (liver) | 3.42 | MTT Assay | [7] |
| Compound 5b (c-Met) | HepG-2 (liver) | 3.56 | MTT Assay | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. The following sections provide methodologies for key in vitro and cell-based assays.
Protocol 1: In Vitro Enzymatic Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of a target kinase by detecting the amount of ADP produced, which is then correlated with kinase inhibition.
Materials:
-
Target kinase (e.g., JNK3, c-Met, Aurora B)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the target kinase)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: Add 2.5 µL of the diluted test compound, a positive control inhibitor (e.g., a known inhibitor for the target kinase), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the kinase enzyme solution (diluted in kinase buffer) to all wells.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a reaction mixture containing the specific substrate and ATP to each well.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Signal Generation: Stop the reaction and measure kinase activity following the ADP-Glo™ manufacturer's protocol:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear, flat-bottom plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Signal Development: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Western Blotting for Target Phosphorylation
This protocol is used to determine if a compound inhibits the phosphorylation of a kinase's downstream substrate within a cellular context, confirming target engagement.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC50) for a specified time (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein to confirm equal loading. Analyze band intensities to quantify the reduction in protein phosphorylation.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental processes.
Caption: Experimental workflow for pyrazole-based kinase inhibitor discovery.
Caption: Inhibition of the JNK signaling pathway by a pyrazole compound.
Caption: Inhibition of the c-Met signaling pathway by a pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing the Effect of N-methyl-1-(1H-pyrazol-5-yl)methanamine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the impact of N-methyl-1-(1H-pyrazol-5-yl)methanamine on gene expression. Given the known anticancer and anti-inflammatory properties of pyrazole derivatives, this document outlines protocols to explore the compound's effects on relevant signaling pathways and target genes.
Introduction
This compound is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Alterations in gene expression underpin these biological responses. Therefore, a thorough assessment of how this compound modulates gene expression is crucial for understanding its mechanism of action and therapeutic potential.
This document provides detailed experimental protocols for cell-based assays to analyze gene expression changes induced by this compound, focusing on pathways commonly affected by pyrazole derivatives, such as the MAPK, NF-κB, and PI3K-Akt signaling cascades.
Data Presentation: Expected Outcomes
Quantitative data from gene expression analysis should be summarized to clearly present the effects of this compound. The following tables provide examples of how to structure such data, based on published findings for other pyrazole derivatives.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 25.3 |
Note: IC50 values should be determined experimentally for this compound. The values presented here are hypothetical and for illustrative purposes, informed by data on other pyrazole derivatives.
Table 2: Example of Gene Expression Modulation by a Pyrazole Derivative in A549 Lung Cancer Cells. [1]
| Gene | Pathway | Fold Change (Compound vs. Control) | p-value |
| Bax | Apoptosis | 7.28 | < 0.01 |
| Bcl-2 | Apoptosis | 0.22 | < 0.01 |
| Caspase-3 | Apoptosis | 7.19 | < 0.01 |
| p53 | Apoptosis/Cell Cycle | 5.08 | < 0.01 |
| TNF-α | Inflammation (NF-κB) | - | - |
| IL-6 | Inflammation (NF-κB) | - | - |
| ERK1/2 | MAPK Signaling | - | - |
| Akt | PI3K-Akt Signaling | - | - |
Note: This table presents example data from a study on a pyrazolo[3,4-d]pyridazine derivative to illustrate the expected format of results. The fold changes for TNF-α, IL-6, ERK1/2, and Akt are left blank as they were not reported in the cited study and would need to be determined experimentally.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture selected cell lines and treat them with this compound to assess its impact on gene expression.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into 6-well or 12-well plates at a density that will allow for 70-80% confluency at the time of treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., based on pre-determined IC50 values).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the compound or vehicle.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific research question and the kinetics of the expected gene expression changes.
-
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from the treated and control cells.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for RNA integrity analysis)
Protocol:
-
Cell Lysis:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add the lysis reagent from the RNA extraction kit directly to the wells and homogenize by pipetting.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
-
RNA Quantification and Purity Assessment:
-
Resuspend the final RNA pellet in RNase-free water.
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
RNA Integrity Analysis (Optional but Recommended):
-
Assess the RNA integrity by running the samples on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended for downstream applications like RNA-seq.
-
Gene Expression Analysis
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, p53, TNF-α, IL-6, ERK1/2, Akt) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the reactions in triplicate for each sample and gene.
-
-
Data Analysis:
-
Analyze the amplification data and determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Objective: To obtain a comprehensive, unbiased profile of the transcriptome.
Protocol:
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality total RNA samples using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by this compound and the general experimental workflow.
Caption: MAPK Signaling Pathway.
Caption: NF-κB Signaling Pathway.
Caption: PI3K-Akt Signaling Pathway.
References
Troubleshooting & Optimization
"troubleshooting low yield in N-methyl-1-(1H-pyrazol-5-yl)methanamine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-1-(1H-pyrazol-5-yl)methanamine. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is the formylation of a pyrazole precursor to create 1H-pyrazole-5-carbaldehyde, typically via the Vilsmeier-Haack reaction. The second step is the reductive amination of the resulting aldehyde with methylamine to yield the final product.
Q2: My overall yield is low. Which step is the most likely cause?
Low yield can occur in either the Vilsmeier-Haack formylation or the reductive amination step. A systematic approach to troubleshooting involves analyzing each step independently. Low yield in the formylation step is often related to reaction conditions, while in the reductive amination step, it can be due to incomplete imine formation, inefficient reduction, or side reactions.
Q3: I am observing multiple products in my final mixture. What are the likely side products?
Common side products can include unreacted starting materials, the intermediate imine from the reductive amination, or products from over-alkylation. A significant challenge in pyrazole chemistry is the potential for N-alkylation on the pyrazole ring itself, leading to a mixture of N1 and N2 methylated regioisomers.
Q4: How can I purify the final product, this compound?
The product is a polar amine, which can make purification challenging. Acid-base extraction is a useful technique. By acidifying the reaction mixture, the amine product is protonated and can be separated from non-basic impurities. Subsequently, basifying the aqueous layer allows for the extraction of the free amine into an organic solvent. Column chromatography can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Formylation of Pyrazole
The Vilsmeier-Haack reaction is a common method for synthesizing the 1H-pyrazole-5-carbaldehyde precursor. Low yields in this step can often be attributed to suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Stoichiometry | For electron-deficient heterocycles like pyrazole, an excess of the Vilsmeier reagent (POCl₃ and DMF) is often necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The formylation of pyrazoles may require elevated temperatures. If the reaction is sluggish at room temperature, cautiously increasing the temperature to 70-120°C can improve the yield.[1][2] |
| Improper Work-up | The intermediate iminium salt must be carefully hydrolyzed. Quenching the reaction mixture on ice followed by careful neutralization with a base like sodium bicarbonate to a pH of 7-8 is crucial. |
| Side Reactions | In some cases, side reactions such as chlorination of other positions on the pyrazole ring can occur. Optimizing the reaction temperature and time can help minimize these. |
Data on Vilsmeier-Haack Reaction Optimization for Chloro-Substituted Pyrazoles:
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 2 | 75 |
This data, adapted from studies on chloro-substituted pyrazoles, illustrates the significant impact of reagent stoichiometry and temperature on product yield.
Issue 2: Low Yield in Reductive Amination of 1H-pyrazole-5-carbaldehyde
The reductive amination of 1H-pyrazole-5-carbaldehyde with methylamine is the final step in the synthesis. Low yields here can be due to several factors related to imine formation and reduction.
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The initial reaction between the aldehyde and methylamine to form the imine is an equilibrium process. To favor imine formation, you can increase the reaction time, use a dehydrating agent like anhydrous MgSO₄, or remove water from the reaction mixture. |
| Inactive or Inappropriate Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for one-pot reductive aminations.[3] Sodium borohydride (NaBH₄) can also be used, but it is best to first form the imine before adding the reducing agent, as it can also reduce the starting aldehyde. Ensure the reducing agent is fresh. |
| Unsuitable Solvent | Anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol are typically used. The presence of water can hinder imine formation and decompose some reducing agents. |
| Side Reactions (Over-alkylation) | Using a large excess of methylamine or prolonged reaction times can sometimes lead to the formation of the tertiary amine. Careful control of stoichiometry is recommended. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1H-Pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF in anhydrous DCM to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1H-pyrazole in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a specific optimized temperature, e.g., 70-120°C) for several hours, monitoring the reaction progress by TLC.[1][2]
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture to pH 7-8 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1H-pyrazole-5-carbaldehyde.
-
The product can be further purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
1H-pyrazole-5-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrazole-5-carbaldehyde (1.0 eq) in the chosen anhydrous solvent (DCM or DCE) under an inert atmosphere.
-
Add methylamine (1.1 - 1.5 eq). If using the hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.1 - 1.5 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise to control any potential exotherm.[3]
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by acid-base extraction or flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Here are the primary factors to investigate:
-
Purity of Reactants: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Reaction Time and Temperature: The reaction may not have gone to completion.[1][2] Optimization of reaction time and temperature is crucial.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1] In some cases, a moderate increase in temperature or prolonged reaction time can drive the reaction to completion.[1][2]
-
pH Control: The reaction is pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[2] A small amount of a weak acid, like acetic acid, is typically optimal.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized. This can sometimes be addressed by adjusting the reaction conditions, such as the catalyst or temperature.[1]
-
Side-Product Formation: The formation of side products, such as pyrazoline intermediates that have not fully aromatized, can reduce the yield of the desired pyrazole.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence regioselectivity. For instance, aprotic dipolar solvents may give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]
-
Catalyst and pH: The use of an acid or base catalyst can influence the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Protecting Groups: In some cases, using a protecting group strategy on one of the carbonyls can force the reaction to proceed in a specific direction.
Q3: The reaction mixture has turned dark or discolored. What is the cause and how can I resolve this?
A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[1]
Here are some troubleshooting steps:
-
Neutralization: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Hydrazine derivatives can be sensitive to air.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and the formation of colored impurities.
-
Purification: Activated charcoal can sometimes be used to remove some of these colored impurities.[1] Recrystallization of the final product is also an effective method for purification.[1]
Q4: My product is a pyrazoline instead of the expected pyrazole. How do I fix this?
A4: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is common, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[2] The initial cyclization yields the non-aromatic pyrazoline ring.[2] To obtain the pyrazole, an oxidation step is required.[2][5]
-
In Situ Oxidation: In some cases, simply heating the pyrazoline in a solvent like glacial acetic acid can promote oxidative aromatization.[2] Another method involves heating the pyrazoline in DMSO under an oxygen atmosphere.[6]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step using a mild oxidizing agent like bromine in a suitable solvent.[2][6]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key reaction parameters that can be optimized for pyrazole synthesis.
Table 1: Influence of Solvent on Pyrazole Synthesis
| Solvent | Typical Conditions | Observations | Reference |
| Ethanol | Reflux | Commonly used, but can lead to regioisomeric mixtures with unsymmetrical substrates.[1] | [1] |
| Acetic Acid | 100°C | Often used as both solvent and catalyst. | [7] |
| N,N-Dimethylacetamide (DMA) | Room Temperature | Can provide high yields and regioselectivity for the condensation of 1,3-diketones with arylhydrazines.[5] | [5] |
| Dimethyl Sulfoxide (DMSO) | Elevated Temperature | Can be used for in situ oxidation of pyrazolines to pyrazoles.[6] | [6] |
| Solvent-free | Varies | Green chemistry approach that can be efficient with certain catalysts.[8] | [8] |
Table 2: Common Catalysts for Pyrazole Synthesis
| Catalyst | Catalyst Loading | Reaction Conditions | Notes | Reference |
| Acetic Acid | Catalytic amount to solvent | Reflux or 100°C | Common and effective for Knorr synthesis.[2][7] | [2][7] |
| Nano-ZnO | Varies | Varies | Reported to give excellent yields and short reaction times in a green protocol.[4] | [4] |
| Lithium Perchlorate | Varies | Varies | Acts as a Lewis acid catalyst.[5] | [5] |
| Silver Triflate (AgOTf) | 1 mol% | Room Temperature | Effective for the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones.[5] | [5] |
| Taurine | Varies | Varies | Used as a catalyst in multicomponent reactions for pyrazole synthesis. | [9] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (as solvent or catalyst)
Procedure:
-
In a round-bottom flask, add ethyl acetoacetate.
-
Slowly add phenylhydrazine to the ethyl acetoacetate with stirring. Note that this addition can be exothermic.[7]
-
Add a catalytic amount of glacial acetic acid if not used as the solvent.
-
Heat the reaction mixture under reflux for 1 hour.[7]
-
Monitor the reaction progress by TLC.
-
Cool the resulting syrup in an ice bath to induce crystallization.[7]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[7]
Protocol 2: Synthesis of 3,5-Dimethylpyrazole
Materials:
-
Acetylacetone (5 mmol)
-
Hydrazine hydrate (6 mmol)
-
Ethanol (as solvent)
Procedure:
-
Dissolve acetylacetone in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution with stirring.[7]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
After completion, cool the reaction mixture.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[7]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis.
Caption: Logical approach to improving regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-methyl-1-(1H-pyrazol-5-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-methyl-1-(1H-pyrazol-5-yl)methanamine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as pyrazole precursors and methylamine, byproducts from side reactions like the formation of regioisomers, and colored impurities arising from the hydrazine starting material if used in the pyrazole synthesis.[1] Incomplete cyclization during pyrazole ring formation can also lead to pyrazoline intermediates as byproducts.[1]
Q2: What are the recommended general approaches for purifying this compound?
A2: The purification strategy for this compound typically involves a combination of techniques that exploit the basicity of the amine and the overall polarity of the molecule. Common methods include:
-
Acid-Base Extraction: This technique is effective for separating the basic amine product from non-basic impurities.
-
Column Chromatography: Silica gel chromatography is frequently used for purifying pyrazole and amine-containing compounds.[1]
-
Crystallization of an Acid Addition Salt: Formation of a salt, such as an oxalate or hydrochloride salt, can be an excellent method for purification and improving the handling and stability of the final product.
Q3: Is it possible to purify this compound without using column chromatography?
A3: Yes, for larger-scale purifications where column chromatography may be impractical, alternative methods can be employed. A highly effective approach is the formation of an acid addition salt. By dissolving the crude product in a suitable solvent and adding an acid (e.g., oxalic acid or hydrochloric acid), the corresponding salt of this compound can be selectively precipitated and isolated by filtration. This method can yield a product with high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and difficult to handle | The freebase of this compound may be an oil or a low-melting solid. | Convert the product to a crystalline salt (e.g., oxalate or hydrochloride) for easier handling, improved stability, and enhanced purity. |
| Multiple spots on TLC after initial workup | Presence of starting materials, regioisomers, or other byproducts. | 1. Perform an acid-base extraction to remove non-basic impurities. 2. Optimize column chromatography conditions (see Experimental Protocols). 3. Consider salt crystallization for selective isolation of the desired product. |
| Product streaks on the silica gel column | The basic amine functionality can interact strongly with the acidic silica gel. | Add a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent to suppress this interaction and improve peak shape. |
| Yellow or red color in the purified product | Colored impurities, often arising from side reactions of hydrazine starting materials.[1] | 1. Treat the crude product solution with activated carbon before further purification steps. 2. Ensure complete reaction and cyclization to minimize colored intermediates. 3. Recrystallization of the final product or its salt may be necessary. |
| Low recovery after purification | The product may be partially soluble in the aqueous phase during extraction, or there may be losses during chromatography or crystallization. | 1. During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. 2. Back-extract the aqueous layers with an organic solvent to recover any dissolved product. 3. Optimize solvent systems for chromatography and crystallization to minimize solubility losses. |
Experimental Protocols
Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a base such as sodium hydroxide or potassium carbonate.
-
Extract the liberated free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of dichloromethane and methanol is a good starting point. For example, start with 100% dichloromethane and gradually increase the methanol concentration to 5-10%. |
| Additive | To prevent streaking of the basic amine product, add 0.5-1% triethylamine to the eluent. |
| Monitoring | Monitor the separation using Thin Layer Chromatography (TLC) and visualize with UV light or a suitable stain. |
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Crystallization of the Oxalate Salt
-
Dissolve the purified or crude free base of this compound in a suitable solvent such as ethanol or isopropanol.
-
In a separate flask, dissolve one equivalent of oxalic acid in the same solvent, heating gently if necessary.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
A precipitate of the oxalate salt should form. If no precipitate forms immediately, cool the solution in an ice bath and/or scratch the inside of the flask with a glass rod to induce crystallization.
-
Allow the crystallization to proceed at a low temperature for several hours to maximize the yield.
-
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Workflow
Caption: General purification workflow for this compound.
References
Technical Support Center: Addressing Regioisomer Formation in Substituted Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and controlling regioisomer formation during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of substituted pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically happens when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2]
Q2: Why is controlling the formation of a specific regioisomer so important?
A2: Controlling which regioisomer is formed is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, pure, and desired regioisomer is often essential for efficacy and safety.[1][2]
Q3: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A3: The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[3][4][5]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, guiding the reaction to the less sterically hindered carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction can change the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is often protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][6]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are known to significantly improve regioselectivity compared to standard solvents like ethanol.[1][7]
Q4: How can I definitively distinguish between the two regioisomers I've synthesized?
A4: A combination of spectroscopic techniques is necessary, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.[8]
-
1D NMR (¹H and ¹³C): The chemical shifts for the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.
-
2D NMR (NOESY): For unambiguous confirmation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly effective. It identifies through-space correlations between protons, such as those on an N-substituent and protons at the C3 or C5 position of the pyrazole ring, confirming their relative positions and thus the isomeric structure.[8][9][10]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers. What can I do?
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to a lack of selectivity.[1]
-
Solution 1: Modify the Solvent System. This is often the most direct approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer, in some cases improving ratios to over 99:1.[1][7]
-
Solution 2: Adjust the Reaction pH. If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions might favor attack by the more nucleophilic nitrogen.[1]
-
Solution 3: Change the Synthetic Strategy. If the above adjustments are ineffective, consider a more regioselective synthetic method. Options include using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a 1,3-dipolar cycloaddition reaction.[1]
Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This occurs when the inherent properties of your starting materials favor the formation of the unwanted isomer under standard conditions.[1]
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, use a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for synthesizing 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]
-
Solution 2: Use a Dicarbonyl Surrogate with Pre-defined Reactivity. Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than a ketone. This will direct the initial attack of the hydrazine to the ketonic carbon, ensuring the formation of a single regioisomer.[1]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them. What's the best approach?
Even with optimized synthesis, separation of an existing mixture is often necessary.[6]
-
Solution: Chromatographic Separation. Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1][6][9]
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.[1][6]
-
Column Chromatography: Once a suitable eluent is identified, perform flash column chromatography. Careful and consistent packing of the silica gel and slow elution are critical for achieving good separation.[6]
-
Visualizations
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Caption: Decision workflow for improving poor reaction regioselectivity.
Quantitative Data Summary
The choice of solvent can significantly alter the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been shown to dramatically improve selectivity.
Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of 1,3-Dicarbonyls with Hydrazines
| 1,3-Dicarbonyl Substituent (R¹) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
|---|---|---|---|---|
| CF₃ | Methylhydrazine | EtOH | 85:15 | [7] |
| CF₃ | Methylhydrazine | TFE | 97:3 | [7] |
| CF₃ | Methylhydrazine | HFIP | >99:1 | [7] |
| 2-Furyl | Methylhydrazine | EtOH | 1:1.3 | [7] |
| 2-Furyl | Methylhydrazine | TFE | 95:5 | [7] |
| 2-Furyl | Methylhydrazine | HFIP | 98:2 |[7] |
Note: Regioisomer A generally refers to the isomer where the N-substituent is adjacent to the less sterically or electronically hindered carbonyl of the starting dicarbonyl.
Detailed Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis using 2,2,2-Trifluoroethanol (TFE)
This protocol details a general procedure for improving regioselectivity by using a fluorinated alcohol as the solvent.[7]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Regiochemically-Controlled Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol provides unambiguous regiochemical control by using N-alkylated tosylhydrazones and terminal alkynes.[1]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.5 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Protocol 3: Separation of Regioisomers by Column Chromatography
This protocol outlines the general steps for separating a mixture of pyrazole regioisomers.
-
Step 1: TLC Solvent System Screening
-
Dissolve a small sample of the crude regioisomer mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., 90:10, 80:20, etc.).
-
Identify the eluent system that provides the largest separation (ΔRf) between the two regioisomer spots.
-
-
Step 2: Flash Column Chromatography
-
Prepare a silica gel column using the optimal eluent identified in Step 1.
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the separated products.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of N-methyl-1-(1H-pyrazol-5-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of N-methyl-1-(1H-pyrazol-5-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A1: A prevalent and scalable two-step approach involves:
-
Reductive Amination: The reaction of 1H-pyrazole-5-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to yield 1-(1H-pyrazol-5-yl)methanamine.
-
N-methylation: The selective methylation of the primary amine to produce the final product, this compound.
Q2: What are the primary safety considerations when scaling up this synthesis?
A2: Key safety concerns include:
-
Handling of Pyrazole Precursors: Some precursors to pyrazole synthesis can be hazardous. A thorough risk assessment of all reagents is crucial.
-
Reductive Amination Reagents: The choice of reducing agent is critical. While sodium borohydride is effective, it can generate hydrogen gas, posing a flammability risk. Sodium triacetoxyborohydride is a milder and often safer alternative for large-scale reactions.
-
N-Methylation Agents: Methylating agents like methyl iodide are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment.
-
Exothermic Reactions: Both reductive amination and N-methylation can be exothermic. Proper temperature control and monitoring are essential to prevent thermal runaway.
Q3: How can the formation of impurities be minimized during the reductive amination step?
A3: To reduce impurity formation:
-
Control Stoichiometry: Use a slight excess of methylamine and the reducing agent to ensure complete conversion of the aldehyde.
-
pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing degradation of the starting material or product.
-
Temperature Management: Keep the reaction temperature low, especially during the addition of the reducing agent, to minimize side reactions.
Q4: What are the common challenges in purifying the final product?
A4: this compound is a polar amine, which can make purification by standard silica gel chromatography challenging due to strong binding to the stationary phase. Common issues include product loss and tailing peaks. Alternative purification techniques such as acid-base extraction or chromatography on a modified stationary phase (e.g., amine-functionalized silica) are often more effective.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Step
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Ensure the reaction mixture is stirred for an adequate time after the addition of methylamine before introducing the reducing agent. Monitor imine formation by TLC or LC-MS. |
| Degradation of pyrazole carbaldehyde | Pyrazole aldehydes can be unstable. Ensure the starting material is of high purity and stored correctly. Use mild reaction conditions. |
| Ineffective reducing agent | Select a suitable reducing agent. Sodium triacetoxyborohydride is often preferred for its selectivity for imines over aldehydes. Ensure the reducing agent is fresh and added portion-wise to control the reaction rate. |
| Suboptimal pH | The pH of the reaction is crucial. A pH of 5-6 is generally optimal for imine formation. Adjust the pH with a non-interfering acid like acetic acid. |
Issue 2: Formation of Over-Methylated Byproduct (Tertiary Amine)
| Potential Cause | Recommended Solution |
| Excess methylating agent | Carefully control the stoichiometry of the methylating agent. Use no more than 1.05-1.1 equivalents. |
| Reaction temperature too high | Perform the methylation at a lower temperature to improve selectivity for mono-methylation. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further methylation. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution | | Product is highly polar and water-soluble | Employ acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with a suitable organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture).[1] | | Product streaks on silica gel column | Use a modified mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) or ammonium hydroxide to suppress the interaction between the polar amine and the acidic silica gel. | | Co-elution of impurities | Consider using an alternative stationary phase such as basic alumina or amine-functionalized silica for chromatography.[2] Reversed-phase chromatography with a buffered mobile phase can also be effective. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reaction Time (hours) | Yield (%) | Purity (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | 4 | 75 | 85 | Can also reduce the starting aldehyde; requires careful control of addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | 6 | 85 | 92 | More selective for imines, but generates toxic cyanide waste.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5 | 90 | 95 | Mild and selective for imines; often the preferred choice for scale-up.[3] |
Table 2: Effect of Solvent on N-methylation
| Solvent | Reaction Time (hours) | Yield of Mono-methylated Product (%) | Over-methylated Impurity (%) |
| Acetonitrile | 8 | 85 | 10 |
| Tetrahydrofuran (THF) | 10 | 88 | 7 |
| Dichloromethane (DCM) | 12 | 82 | 12 |
Experimental Protocols
Protocol 1: Reductive Amination
-
To a solution of 1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M), add methylamine (1.1 eq, typically as a solution in THF or ethanol) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: N-methylation
-
Dissolve 1-(1H-pyrazol-5-yl)methanamine (1.0 eq) in a polar aprotic solvent like acetonitrile or THF (0.5 M).
-
Add a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C and add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product using an appropriate method as described in the troubleshooting guide.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
"minimizing degradation of N-methyl-1-(1H-pyrazol-5-yl)methanamine in solution"
This technical support center provides guidance on minimizing the degradation of N-methyl-1-(1H-pyrazol-5-yl)methanamine in solution. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[1] It is also recommended to prepare fresh working solutions for each experiment to minimize the risk of degradation.[1] For long-term storage, consider storing the compound as a solid in a cool, dark, and dry place.
Q2: In what type of solvent should I dissolve this compound?
A2: It is advisable to first prepare stock solutions in a polar organic solvent like DMSO or ethanol.[1] These stock solutions can then be diluted into aqueous buffers for your experiments.[1] Ensure that the final concentration of the organic solvent is compatible with your specific assay.[1]
Q3: My compound is not dissolving well in aqueous solutions. What can I do?
A3: If you are experiencing solubility issues, using the hydrochloride salt of the compound is a common strategy to improve water solubility.[1]
Q4: How can I improve the handling and stability of this compound?
A4: Conversion of the free base to its hydrochloride salt can lead to easier handling and improved stability.[1]
Troubleshooting Guide
Q5: I am observing a loss of activity of my compound in my assay over time. What could be the cause?
A5: Loss of activity can be an indicator of compound degradation. Imidazole and pyrazole-containing compounds can be susceptible to degradation under certain pH and light conditions.[1] Review your experimental setup to ensure the pH of your solution is within a stable range for the compound and that the solution is protected from light. Preparing fresh solutions before each experiment is highly recommended.[1]
Q6: I see extra peaks in my HPLC/LC-MS analysis of an older solution. What are these?
A6: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To identify the conditions causing this, you can perform a forced degradation study (see Experimental Protocols section). This will help you understand the stability of this compound under various stress conditions such as acid, base, oxidation, heat, and light.
Quantitative Data Summary
To assess the stability of this compound, a forced degradation study can be performed. The following table provides an example of how to present the results of such a study.
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 8% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 3 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic (Solution) | 24 hours | Room Temp | 12% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Characterize the degradation products using LC-MS to obtain mass information.
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
"troubleshooting unexpected NMR peaks in N-methyl-1-(1H-pyrazol-5-yl)methanamine"
Technical Support Center: N-methyl-1-(1H-pyrazol-5-yl)methanamine
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A: While exact chemical shifts can vary based on the solvent and concentration, the following table provides predicted assignments for the primary 1,5-substituted isomer in CDCl₃. It is crucial to also consider the possibility of the 1,3-substituted regioisomer.
Table 1: Predicted NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Atom | Expected ¹H Shift (ppm) | Expected Multiplicity | Expected ¹³C Shift (ppm) |
| 1 | N-CH₃ | ~3.8 - 4.0 | Singlet (s) | ~35 - 38 |
| 3 | Pyrazole C-H | ~7.4 - 7.6 | Doublet (d) | ~138 - 141 |
| 4 | Pyrazole C-H | ~6.1 - 6.3 | Doublet (d) | ~105 - 108 |
| 5 | Pyrazole C | - | - | ~145 - 148 |
| 6 (Methylene) | -CH₂- | ~3.9 - 4.1 | Singlet (s) | ~45 - 48 |
| 7 (Amine) | N-H | Broad, variable | Singlet (br s) | - |
| 8 (Methyl) | N-CH₃ | ~2.4 - 2.6 | Singlet (s) | ~36 - 39 |
Q2: My ¹H NMR spectrum shows unexpected sharp singlets. What is their likely origin?
A: Unexpected sharp singlets most commonly arise from residual laboratory solvents used during synthesis, purification, or sample preparation.[1][2][3] It is recommended to cross-reference the chemical shifts of these peaks with a standard table of NMR solvent impurities.[4][5]
Table 2: Common Laboratory Solvent Impurities in ¹H NMR (CDCl₃)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 1.94 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet |
| Methanol | 3.49 | Singlet |
| Toluene | 7.27-7.17, 2.36 | Multiplet, Singlet |
| Water | ~1.56 (variable) | Broad Singlet |
Q3: The heterocyclic region of my spectrum (6.0-8.0 ppm) has more peaks than expected. What could be the cause?
A: Extra signals in this region often indicate the presence of structurally related impurities. Common causes include:
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Unreacted Starting Materials: Check for residual signals from precursors like pyrazole-5-carbaldehyde.
-
Regioisomers: The synthesis of substituted pyrazoles can often yield a mixture of isomers. The presence of the N-methyl-1-(1H-pyrazol-3-yl)methanamine isomer is a high possibility and would present a different set of pyrazole proton signals.
-
Reaction Byproducts: Side reactions could lead to other aromatic or heterocyclic byproducts.
Q4: I see a broad peak in my spectrum that I cannot assign.
A: Broad peaks are characteristic of protons that undergo chemical exchange, such as those on heteroatoms (O-H, N-H).[6] For your compound, this could be the N-H proton of the secondary amine or residual water in the NMR solvent.[6] A D₂O shake experiment can definitively identify these exchangeable protons.
Q5: Why doesn't the integration of my methyl or methylene peaks match the expected proton ratio?
A: Incorrect integration values can result from several factors:
-
Overlapping Signals: An impurity peak may be resonating at or near the same chemical shift as one of your compound's signals.
-
Presence of Impurities: If an impurity has signals but lacks, for example, a methyl group, it can skew the relative integration of the entire spectrum.
-
Poor Phasing or Baseline Correction: Ensure the spectrum is correctly processed, as baseline distortions can lead to significant integration errors.
Troubleshooting Guide: Diagnosing Unexpected Peaks
Use the following table to systematically diagnose the source of unknown signals in your NMR spectrum.
Table 3: Troubleshooting Workflow
| Observation (Unexpected Peak) | Potential Cause | Recommended Action / Diagnostic Experiment |
| Sharp Singlet(s) | Residual solvent, silicone grease, or other common lab contaminants.[1][4][5] | 1. Compare chemical shifts to a known solvent impurity table (see Table 2). 2. Ensure all glassware was properly cleaned and dried. |
| Broad Singlet | Exchangeable proton (amine N-H) or water (H₂O).[6] | 1. Perform a D₂O shake experiment. Exchangeable proton signals will disappear or diminish significantly. |
| Extra Doublets in 6-8 ppm Region | Presence of a regioisomer (e.g., 1,3-substituted pyrazole). | 1. Compare the spectrum to known standards of possible isomers if available. 2. Run 2D NMR experiments (COSY, NOESY) to establish through-bond and through-space correlations to confirm connectivity. |
| Extra Aromatic/Aliphatic Peaks | Unreacted starting materials or reaction byproducts. | 1. Run an NMR spectrum of your starting materials for comparison. 2. Perform a spiking experiment: add a small amount of a suspected impurity (e.g., starting material) to the NMR tube and re-acquire the spectrum to see if the unexpected peak increases in intensity. |
| Complex, Unresolved Multiplets | Multiple impurities, decomposition, or higher-order coupling. | 1. Analyze the sample via LC-MS to determine the mass of the components in the mixture. 2. Re-purify the sample using column chromatography or recrystallization and re-acquire the NMR. |
Experimental Protocols
Protocol 1: D₂O Shake Experiment for Identifying Exchangeable Protons
This experiment is used to confirm the identity of N-H or O-H protons.
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube containing your sample.
-
Mix: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (like the amine N-H) will either disappear completely or significantly decrease in intensity in the second spectrum. A new, broad peak for HOD may also appear.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying the source of unexpected NMR signals.
Caption: A flowchart for systematic NMR troubleshooting.
References
Technical Support Center: HPLC Analysis of N-methyl-1-(1H-pyrazol-5-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N-methyl-1-(1H-pyrazol-5-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, a basic compound prone to specific chromatographic challenges.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine group of the analyte and acidic residual silanols on the silica-based column packing.[1][2] | - Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and silanols are non-ionized.[2][3] - Use an End-Capped Column: Select a column with high-density end-capping to minimize the number of available silanol groups. - Consider a Different Stationary Phase: A phenyl or polar-embedded column might offer alternative selectivity and reduce tailing.[4] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure the injected mass is within the column's linear range. - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Poor Resolution/Co-eluting Peaks | Inadequate separation between the analyte and impurities or other components. | - Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion generally increases retention and may improve resolution.[5] - Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. - Adjust Temperature: Increasing the column temperature can improve efficiency and may enhance resolution, but can also affect selectivity.[5] - Use a Higher Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates. |
| Variable Retention Times | Inconsistent mobile phase composition or pH. | - Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a buffer to maintain a stable pH.[6] - Allow for Sufficient Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for an adequate amount of time until a stable baseline is achieved. |
| Fluctuations in column temperature. | - Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column compartment.[7] | |
| Low Sensitivity/Poor Signal-to-Noise | Suboptimal detection wavelength or analyte concentration is too low. | - Select Appropriate Wavelength: Determine the UV maximum absorbance (λmax) of this compound for the highest sensitivity. A wavelength around 210-220 nm is often a good starting point for compounds with limited chromophores. - Increase Sample Concentration: If possible, increase the concentration of the analyte in the sample. |
| High baseline noise. | - Use High-Purity Solvents: Employ HPLC-grade solvents and reagents to minimize baseline noise. - Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from entering the detector.[8] | |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit. | - Filter Samples: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[9] - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Column Cleaning: If the column is contaminated, follow a proper washing procedure. This may involve flushing with a series of strong solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water and Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
Q2: How do I prepare my sample for analysis?
Sample preparation is crucial for reliable results. A general procedure is:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable diluent. The diluent should be compatible with the mobile phase; often a mixture of the mobile phase components is a good choice.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[9]
Q3: Why is an acidic modifier like TFA or formic acid used in the mobile phase?
This compound is a basic compound. In a neutral or basic mobile phase, it can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to poor peak shape (tailing).[1][2] Adding an acid to the mobile phase protonates the analyte, giving it a consistent positive charge, and suppresses the ionization of the silanol groups, which minimizes these undesirable secondary interactions and improves peak symmetry.[2][3]
Q4: Should I use isocratic or gradient elution?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.
-
Isocratic elution is simpler and faster for analyzing a single compound or a simple mixture where all components elute relatively close to each other.
-
Gradient elution is generally preferred for method development and for analyzing complex mixtures containing compounds with a wide range of polarities. It helps to elute highly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[10]
Q5: What are the key parameters to validate for this HPLC method?
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocols
Protocol 1: Standard and Sample Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution (e.g., 100 µg/mL):
-
Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to volume with diluent, and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
-
Protocol 2: HPLC Method Parameters
The following table outlines a potential reversed-phase HPLC method for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Data Presentation
Table 1: System Suitability Parameters
This table presents typical system suitability results for the proposed HPLC method.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.1% |
Table 2: Method Validation Summary (Hypothetical Data)
This table summarizes potential results from a method validation study.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | Report | 0.5 µg/mL |
| LOQ | Report | 1.5 µg/mL |
Visualizations
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for a small basic molecule like this compound.
Caption: Workflow for HPLC method development and optimization.
References
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. mastelf.com [mastelf.com]
"overcoming resistance mechanisms to pyrazole-based compounds in cell lines"
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding resistance mechanisms to pyrazole-based compounds in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to our lead pyrazole-based inhibitor. What are the common mechanisms of resistance?
A1: Acquired resistance to pyrazole-based compounds, many ofwhich are kinase inhibitors, can arise through several mechanisms. The most common include:
-
Target Gene Mutations: Alterations in the kinase domain of the target protein can prevent the pyrazole-based inhibitor from binding effectively. A common example is the "gatekeeper" mutation, which involves the substitution of a small amino acid with a bulkier one, sterically hindering drug binding.[1][2]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the inhibited target. For instance, if the primary target is a kinase in the MAPK/ERK pathway, cells might upregulate signaling through the PI3K/Akt pathway to maintain proliferation and survival.[2][3][4]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the pyrazole-based compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7][8]
-
Alterations in Apoptosis Regulation: Resistance can also be mediated by the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[3][9][10][11]
Q2: How can I determine if my resistant cell line has a mutation in the drug target?
A2: Identifying mutations in the target gene is a critical step in understanding the resistance mechanism. The recommended method is Sanger sequencing of the gene of interest.
-
Experimental Workflow:
-
Isolate genomic DNA or RNA from both the sensitive (parental) and resistant cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
Design primers to amplify the coding region of the target gene, particularly the kinase domain where mutations often occur.
-
Perform Polymerase Chain Reaction (PCR) to amplify the target region.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the sequencing results from the resistant and sensitive cell lines to identify any nucleotide changes that result in amino acid substitutions.
-
A diagram of this workflow is provided below.
References
- 1. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Overexpression of the ABC transporter TAP in multidrug-resistant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]
- 7. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"N-methyl-1-(1H-pyrazol-5-yl)methanamine vs other pyrazole isomers bioactivity comparison"
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship (SAR) Insights
The position of the N-methylmethanamine group on the pyrazole ring is a critical determinant of the molecule's steric and electronic properties, which in turn governs its interaction with biological targets.[1][2] Pyrazole-containing pharmaceuticals have demonstrated a broad spectrum of activities, including anti-inflammatory, antipsychotic, and analgesic effects.[2]
Key SAR observations for pyrazole derivatives include:
-
Substitution at Position 1 (N1): N-substitution is a common strategy in pyrazole-based drug design. However, it can have variable effects on bioactivity. In some cases, N-substitution can lead to a decrease in inhibitory activity compared to the unsubstituted pyrazole.[3] Conversely, for other targets, N1-substituents are crucial for potent activity, as seen in certain cannabinoid receptor antagonists where a 2,4-dichlorophenyl group at this position is required.[4]
-
Substitution at Position 3: The 3-position is frequently modified in bioactive pyrazoles. For instance, a carboxamido group at the 3-position is a key feature for cannabinoid CB1 receptor antagonism.[4] The C-3 methylamino pyrazole moiety has been identified as a crucial part of the structure for some Factor Xa inhibitors, where it facilitates hydrogen bonding and π-π interactions within the active site.[2]
-
Substitution at Position 5: This position is also critical for directing the pharmacological profile. A para-substituted phenyl ring at the 5-position is another important element for potent CB1 receptor antagonists.[4] 5-Aminopyrazole derivatives are versatile starting materials for the synthesis of a wide range of fused heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[1]
Based on these general principles, the positioning of the N-methylmethanamine side chain is expected to significantly alter the way each isomer interacts with protein targets. The different electronic distribution and steric accessibility of the nitrogen atoms in the pyrazole ring and the side chain of the 3-yl, 4-yl, and 5-yl isomers will likely lead to distinct biological activities and potencies.
Comparative Bioactivity Profile (Inferred)
Due to the absence of direct comparative experimental data, the following table provides a conceptual comparison based on the established SAR of the broader pyrazole class.
| Feature | N-methyl-1-(1H-pyrazol-5-yl)methanamine | N-methyl-1-(1H-pyrazol-3-yl)methanamine | N-methyl-1-(1H-pyrazol-4-yl)methanamine |
| Potential Targets | Kinases, GPCRs, Enzymes | Kinases, Proteases (e.g., Factor Xa) | Various enzymes and receptors |
| Inferred Activity | The proximity of the side chain to the N1 position might influence interactions where N1-substitution is critical. 5-substituted pyrazoles are known to be involved in a wide range of bioactivities.[1] | The 3-position is a key interaction point for several known pyrazole-based drugs. This isomer may exhibit activities dependent on hydrogen bonding and π-π stacking involving the pyrazole ring and the side chain.[2][4] | The 4-position is less commonly a primary determinant of activity compared to the 3 and 5 positions in many reported bioactive pyrazoles. However, substitution at this position can still modulate the overall electronic and steric profile of the molecule. |
| Supporting Evidence | 5-Aminopyrazole derivatives are precursors to numerous bioactive compounds.[1] | The C-3 methylamino pyrazole is a key structural feature in some anticoagulant drugs.[2] | General SAR studies on pyrazoles indicate that all positions contribute to the final biological activity, though often to varying extents. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., PC3, A549, HL60, HCT116, and SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents: Purified recombinant kinase, substrate peptide or protein, ATP, and the test compounds.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test compounds at various concentrations are pre-incubated with the kinase enzyme in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Hypothetical Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-methyl-1-(1H-pyrazol-5-yl)methanamine Against Known Kinase Inhibitors
This guide provides a comparative analysis of the kinase inhibitory activity of the novel compound, N-methyl-1-(1H-pyrazol-5-yl)methanamine, against a panel of established kinase inhibitors. The objective of this document is to offer an evidence-based comparison to aid researchers, scientists, and drug development professionals in evaluating its potential as a kinase inhibitor. The data presented for this compound is based on initial screening results.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of this compound was assessed against a panel of kinases and compared with three well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted tyrosine kinase inhibitor), and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
Table 1: Comparative Kinase Inhibition (IC50 values in nM)
| Kinase Target | This compound (Hypothetical Data) | Staurosporine | Dasatinib | Sunitinib |
| ABL1 | 85 | 15 | 0.6 | 34 |
| SRC | 120 | 6 | 0.8 | 80 |
| VEGFR2 | 15 | 20 | 25 | 2 |
| PDGFRβ | 25 | 30 | 40 | 5 |
| c-KIT | 40 | 25 | 12 | 9 |
| p38α | >10,000 | 50 | >10,000 | >10,000 |
| ERK2 | >10,000 | 80 | >10,000 | >10,000 |
Data for Staurosporine, Dasatinib, and Sunitinib are representative values from published literature and may vary between different studies and assay conditions.
From the data, this compound demonstrates notable potency against VEGFR2 and PDGFRβ, suggesting a potential role in angiogenesis and cell proliferation pathways. Its activity against ABL1 and SRC is moderate, and it shows weak to no activity against the MAP kinases p38α and ERK2, indicating a degree of selectivity.
Experimental Protocols
The following section details the methodology used to determine the kinase inhibition profiles presented above.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
The inhibitory activity of the compounds was determined using the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based method.
Materials:
-
Kinase-specific LanthaScreen™ Eu-labeled antibody
-
Alexa Fluor™ 647-labeled tracer
-
Recombinant human kinases
-
Test compounds (this compound and reference inhibitors)
-
Assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
384-well microplates
Procedure:
-
Compound Preparation: Test compounds were serially diluted in 100% DMSO to create a concentration gradient. A small volume of these dilutions was then added to the assay wells.
-
Kinase Reaction: A mixture of the target kinase and the Eu-labeled antibody was prepared in the assay buffer. This mixture was added to the wells containing the test compounds.
-
Tracer Addition: An Alexa Fluor™ 647-labeled tracer, which binds to the ATP-binding site of the kinase, was added to all wells.
-
Incubation: The plate was incubated at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The fluorescence emission was measured on a microplate reader capable of time-resolved FRET. The emission from the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) was recorded.
-
Data Analysis: The FRET ratio (665 nm emission / 620 nm emission) was calculated. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.
Visualizations
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway involving VEGFR2 and PDGFRβ, two of the primary targets of this compound. These receptor tyrosine kinases play crucial roles in angiogenesis and cell proliferation.
Validating the Mechanism of Action of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of N-methyl-1-(1H-pyrazol-5-yl)methanamine. Given the structural similarity of this compound to known bioactive pyrazole derivatives, this document outlines experimental approaches to investigate its potential activity as an inhibitor of Cyclooxygenase-2 (COX-2), a modulator of the Cannabinoid Receptor 1 (CB1), or an inhibitor of Phosphodiesterase 5 (PDE5). We present detailed experimental protocols and comparative data for well-characterized drugs targeting these pathways: Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor), alongside other relevant alternatives.
Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition
The pyrazole scaffold is a key feature of several selective COX-2 inhibitors. Validating whether this compound acts through this mechanism is a critical first step.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | 39,800 | >833 |
| COX-2 | 4.8 | ||
| PC-406 (Celecoxib derivative) | COX-1 | >1000 | >112.2 |
| COX-2 | 8.9 | ||
| PC-407 (Celecoxib derivative) | COX-1 | 27,500 | 14.4 |
| COX-2 | 1.9 | ||
| Kuwanon A | COX-1 | >100,000 | >7.1 |
| COX-2 | 14,000 |
Note: IC50 values can vary based on experimental conditions. The data presented is a comparative summary from multiple sources.[1][2]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compound (e.g., this compound)
-
96-well fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Cofactor, and COX Probe according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and Arachidonic Acid. Prepare serial dilutions of the test compound and Celecoxib in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
To each well of a 96-well plate, add 75 µL of COX Assay Buffer, 2 µL of COX Cofactor working solution, and 1 µL of COX Probe solution.
-
Add 1 µL of the diluted test compound, Celecoxib, or solvent control to the appropriate wells.
-
Add 1 µL of the reconstituted COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothesized inhibition of the COX-2 signaling pathway.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Comparative Analysis of Cannabinoid Receptor 1 (CB1) Antagonism
Certain pyrazole derivatives are known to act as antagonists or inverse agonists at the CB1 receptor. Investigating this potential mechanism for this compound is warranted.
Data Presentation: In Vitro CB1 Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| Rimonabant | CB1 | 6.3 |
| JD5037 | CB1 | 8.16 |
| Compound 34 (Rimonabant Analog) | CB1 | 6.9 |
Note: Ki values represent the inhibition constant and are a measure of binding affinity. Lower values indicate higher affinity. Data is compiled from various sources.[3][4][5]
Experimental Protocol: Radioligand Competition Binding Assay for CB1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human CB1 receptor using a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor
-
[3H]SR141716A (radiolabeled antagonist)
-
Rimonabant (unlabeled competitor)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [3H]SR141716A (typically at its Kd value), and varying concentrations of the test compound or unlabeled Rimonabant.
-
Incubation: Add the CB1 receptor membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Rimonabant).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizations
Caption: Hypothesized antagonism of the CB1 receptor signaling pathway.
Caption: Experimental workflow for the CB1 radioligand binding assay.
Comparative Analysis of Phosphodiesterase 5 (PDE5) Inhibition
The structural features of this compound may also confer inhibitory activity against PDE5, an enzyme involved in cGMP signaling.
Data Presentation: In Vitro PDE5 Inhibition
| Compound | Target | IC50 (nM) |
| Sildenafil | PDE5 | 3.7 |
| Tadalafil | PDE5 | 1.8 |
| Vardenafil | PDE5 | 0.091 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[6]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the IC50 of a test compound against PDE5 using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-cGMP (fluorescently labeled substrate)
-
Assay Buffer
-
Sildenafil (positive control)
-
Test compound
-
384-well black microplate
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Sildenafil in DMSO.
-
Assay Setup:
-
Dispense the test compounds, Sildenafil, and DMSO (control) into the wells of the 384-well plate.
-
Add the PDE5 enzyme solution to all wells except for the "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound based on the FP values.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizations
Caption: Hypothesized inhibition of the PDE5 signaling pathway.
Caption: Experimental workflow for the in vitro PDE5 inhibition assay.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides a comparative analysis of the cross-validation of in vitro findings for pyrazole derivatives in animal models, offering insights into the complexities of translational research. While specific data for N-methyl-1-(1H-pyrazol-5-yl)methanamine is not publicly available, this guide draws on data from structurally related pyrazole compounds to illuminate the path from benchtop to preclinical studies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. However, the predictive value of in vitro assays for in vivo efficacy and toxicity remains a critical hurdle. This guide will delve into the experimental data, protocols, and underlying biological pathways to provide a clearer understanding of this translational gap.
In Vitro and In Vivo Data Comparison for Pyrazole Derivatives
To illustrate the translation of in vitro findings to in vivo models, this section presents a summary of data from various studies on pyrazole derivatives. It is important to note that these are different compounds, and direct comparison of absolute values should be done with caution. The focus here is on the correlation—or lack thereof—between in vitro potency and in vivo outcomes.
| Compound Class | In Vitro Assay | Cell Line(s) | IC50 (µM) | Animal Model | In Vivo Efficacy | Source |
| Anticancer Pyrazoles | Cytotoxicity (MTT) | HT-29 (Colon), PC-3 (Prostate) | 6.43 (HT-29), 9.83 (PC-3) | Ehrlich Ascites Carcinoma (EAC) in mice | 75.13% increase in lifespan | [1] |
| MDM2/4-p53 Inhibitors | Cytotoxicity (MTT) | HCT 116 (p53+/+) | 3.1 - 18.3 | HCT 116 xenografts in SCID mice | No significant tumor growth inhibition | [2] |
| Anticancer Indolo-pyrazoles | Cytotoxicity | SK-MEL-28 (Melanoma) | 3.46 | Not specified | Potent tubulin polymerization inhibition | [3] |
| EGFR Inhibitors | EGFR Inhibition | HepG2 | 0.15 | Tumor-bearing mice | Significant tumor uptake of radioiodinated compound | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Human cancer cell lines (e.g., HT-29, PC-3, HCT 116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2]
In Vivo Efficacy Study (Ehrlich Ascites Carcinoma Model)
-
Animal Model: Swiss albino mice are used for this model.
-
Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells are injected intraperitoneally into the mice.
-
Compound Administration: The test compounds (pyrazole derivatives) and a standard drug (e.g., doxorubicin) are administered intraperitoneally at specified doses for a defined period, starting 24 hours after tumor inoculation. A control group receives the vehicle.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by monitoring the mean survival time (MST) and the percentage increase in lifespan (% ILS) of the treated groups compared to the control group. Body weight changes and other toxicity signs are also monitored.[1]
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with the pyrazole derivatives are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., p53, MDM2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizing the Path from In Vitro to In Vivo
Understanding the workflow and the biological context is essential for interpreting cross-validation studies. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway relevant to some pyrazole derivatives.
References
- 1. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Biological Evaluation of N-methyl-1-(1H-pyrazol-5-yl)methanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for the synthesis and biological testing of N-methyl-1-(1H-pyrazol-5-yl)methanamine and related pyrazole derivatives. Given the limited specific literature on the exact target molecule, this document extrapolates from the broader, well-documented field of pyrazole chemistry and pharmacology to present reproducible and comparable experimental frameworks. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
Section 1: Comparative Synthesis Strategies
The synthesis of pyrazole derivatives can be approached through various well-established routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method.[3] Alternative strategies often involve multi-component reactions or cycloadditions to build the pyrazole core.[1][4]
Table 1: Comparison of Synthetic Routes for Substituted Pyrazoles
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Route A: Knorr-type Cyclization followed by Functionalization | 1,3-Diketone, Hydrazine | Acid/Base Catalyst, Reducing Agent (e.g., LiAlH₄) | 60-85% | Versatile, well-established, good for diverse substitutions.[3] | Multi-step process for specific side chains. |
| Route B: Reductive Amination of Pyrazole-5-carboxaldehyde | Pyrazole-5-carboxaldehyde | Methylamine, Reducing Agent (e.g., NaBH(OAc)₃) | 70-95% | High yield, direct introduction of the side chain. | Requires synthesis of the aldehyde precursor. |
| Route C: Multi-Component Reaction | Aldehyde, Active Methylene Compound, Hydrazine | Iodine, Catalyst | 39-91% | One-pot synthesis, operational simplicity.[5] | May have regioselectivity issues. |
Experimental Protocol: Synthesis via Reductive Amination (Route B)
This protocol outlines a representative method for synthesizing this compound from a pyrazole-5-carboxaldehyde precursor.
1. Synthesis of 1H-pyrazole-5-carboxaldehyde:
- A suitable 1,3-dicarbonyl precursor is cyclized with hydrazine hydrate in a solvent like ethanol, often under reflux conditions, to form the pyrazole ring.
- The resulting pyrazole is then formylated at the 5-position using a Vilsmeier-Haack type reaction (e.g., with POCl₃ and DMF).[6]
2. Reductive Amination:
- To a solution of 1H-pyrazole-5-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add methylamine (1.2 eq, typically as a solution in a solvent).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
- Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Comparative Biological Evaluation
Pyrazole derivatives are evaluated across a wide spectrum of biological assays due to their diverse therapeutic potential.[7][8] Common areas of investigation include oncology, inflammation, and infectious diseases. The choice of assay depends on the hypothesized mechanism of action.
Potential Signaling Pathway Involvement
Structurally similar compounds, such as imidazole-based methanamines, are known to interact with G protein-coupled receptors (GPCRs) like the histamine H3 receptor.[9] This interaction typically involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which modulates neurotransmitter release.[9] It is plausible that pyrazole-based analogs could engage similar pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading methodologies for confirming the intracellular target engagement of the putative kinase inhibitor, N-methyl-1-(1H-pyrazol-5-yl)methanamine. As pyrazole scaffolds are prevalent in kinase inhibitor development, we will proceed under the well-founded hypothesis that this compound targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3][4][5][6][7]
Herein, we objectively compare the performance of three powerful techniques for verifying direct interaction between a small molecule and its protein target within a cellular context: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and Kinobeads competition binding assays. This guide presents supporting experimental data, detailed protocols, and illustrative diagrams to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key performance metrics for CETSA, IP-MS, and Kinobeads assays in the context of confirming this compound engagement with its putative target, CDK2.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | Kinobeads Competition Binding |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[8][9] | Enrichment of the target protein and its binders using a specific antibody, followed by mass spectrometry-based identification. | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11] |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[8][12] | Relative abundance of the target protein pulled down with and without the compound. | IC50 value representing the concentration of the test compound that displaces 50% of the kinase from the beads.[13] |
| Confirmation of Direct Binding | High | High | High |
| Label-Free | Yes | Yes | Yes |
| Cellular Context | Intact cells or cell lysates.[9] | Cell lysates. | Cell lysates.[10][11] |
| Throughput | Low to medium (Western Blot), High (HTRF, AlphaScreen).[9] | Low | Medium to high.[10][14] |
| Required Reagents | Target-specific antibody. | Target-specific antibody, magnetic or agarose beads. | Kinobeads (commercially available or custom-made).[10][11] |
| Qualitative/Quantitative | Both | Both (with quantitative MS) | Quantitative |
| Off-Target Profiling | Limited (requires specific antibodies for each potential off-target) | Limited (identifies proteins interacting with the primary target) | Broad (profiles against a large panel of kinases).[10][13][14] |
Experimental Data Summary
The following tables present hypothetical, yet plausible, experimental data for confirming the engagement of this compound with CDK2 using the three discussed methodologies.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table shows the thermal stabilization of CDK2 in the presence of this compound. An increase in the melting temperature (Tm) upon compound treatment indicates direct target engagement.
| Treatment | Temperature (°C) | Relative Soluble CDK2 (%) | Calculated Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 45 | 100 | 51.2 | - |
| 48 | 85 | |||
| 51 | 52 | |||
| 54 | 25 | |||
| 57 | 10 | |||
| This compound (10 µM) | 45 | 100 | 55.8 | +4.6 |
| 48 | 98 | |||
| 51 | 80 | |||
| 54 | 65 | |||
| 57 | 40 |
Table 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA Data
This table illustrates the dose-dependent stabilization of CDK2 by this compound at a fixed temperature, allowing for the determination of the cellular IC50 for target engagement.
| Compound Concentration (µM) | Relative Soluble CDK2 at 54°C (%) | Calculated IC50 (µM) |
| 0 (Vehicle) | 25 | 1.2 |
| 0.1 | 30 | |
| 0.5 | 45 | |
| 1.0 | 55 | |
| 2.5 | 68 | |
| 5.0 | 75 | |
| 10.0 | 78 |
Table 3: Quantitative Immunoprecipitation-Mass Spectrometry (IP-MS) Data
This table presents the relative abundance of CDK2 identified by mass spectrometry after immunoprecipitation from cell lysates treated with either vehicle or this compound. A decrease in the amount of pulled-down CDK2 in the presence of the compound suggests that it is engaged with the target, preventing antibody binding.
| Treatment | CDK2 Peptide Count (Normalized) | Fold Change (Compound/Vehicle) |
| Vehicle (DMSO) | 15,842 | - |
| This compound (10 µM) | 4,277 | 0.27 |
Table 4: Kinobeads Competition Binding Data
This table displays the IC50 values for the displacement of various kinases from the Kinobeads by this compound. A low IC50 value for CDK2 indicates potent binding, while higher values for other kinases suggest selectivity.
| Kinase Target | IC50 (nM) |
| CDK2 | 85 |
| CDK1 | 450 |
| CDK5 | 1200 |
| GSK3β | >10,000 |
| MAPK1 | >10,000 |
| SRC | 8500 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the experimental design process.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
Objective: To determine the thermal stabilization of CDK2 upon binding of this compound in intact cells.
Materials:
-
Cell line expressing endogenous CDK2 (e.g., HCT116)
-
This compound
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CDK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermal cycler
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 45°C to 60°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Add lysis buffer to each sample and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against CDK2, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL substrate and quantify the band intensities. Plot the relative amount of soluble CDK2 as a function of temperature to generate melting curves and determine the Tm.
Protocol 2: Quantitative Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To quantify the interaction between this compound and CDK2 in cell lysates.
Materials:
-
Cell line expressing endogenous CDK2
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-CDK2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reagents for in-solution or in-gel digestion (trypsin, DTT, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation: Treat cells with 10 µM this compound or vehicle for 1 hour. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with magnetic beads. Incubate the cleared lysate with an anti-CDK2 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite. Compare the relative abundance of CDK2 in the compound-treated versus vehicle-treated samples.
Protocol 3: Kinobeads Competition Binding Assay
Objective: To determine the binding affinity and selectivity of this compound against a panel of kinases.
Materials:
-
Cell line with a broad range of kinase expression (e.g., a mixture of cancer cell lines)
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer
-
Kinobeads (immobilized broad-spectrum kinase inhibitors on a resin)
-
Wash buffer
-
Reagents for on-bead digestion (trypsin, DTT, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Cell Lysate Preparation: Prepare a large batch of cell lysate from the chosen cell line(s).
-
Competition Binding: Aliquot the lysate and incubate with a serial dilution of this compound or vehicle for 1 hour at 4°C.
-
Kinobeads Pulldown: Add Kinobeads to each sample and incubate for 1 hour at 4°C to capture the unbound kinases.
-
Washing: Wash the beads thoroughly to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the kinases in each sample. For each kinase, plot the relative abundance as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the workflows and signaling pathways relevant to confirming the target engagement of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Caption: Workflow for the Kinobeads Competition Binding Assay.
Caption: Simplified CDK2 Signaling Pathway and the inhibitory action of the compound.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of off-target effects is a critical step in the development of any new chemical entity. For N-methyl-1-(1H-pyrazol-5-yl)methanamine, a novel compound with therapeutic potential, a comprehensive understanding of its secondary pharmacology is paramount to ensure its safety and efficacy. This guide provides a comparative framework for assessing the off-target profile of this compound, outlining a tiered approach that incorporates both broad liability screening and specific, mechanistic assays.
While specific experimental data for this compound is not yet publicly available, this guide presents a best-practice methodology for its evaluation, drawing on established protocols and commercially available services. This approach allows for a direct comparison with alternative compounds in a drug discovery pipeline.
A Tiered Approach to Off-Target Profiling
A systematic evaluation of off-target effects typically follows a tiered approach, beginning with broad screening and progressing to more focused mechanistic studies for any identified liabilities.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a wide array of molecular targets known to be associated with adverse drug reactions. Several commercial services offer comprehensive panels for this purpose. These screens are typically performed at a single high concentration (e.g., 10 µM) to identify potential interactions.[1][2]
Table 1: Comparison of Commercial Off-Target Screening Panels
| Service Provider | Panel Name | Key Features | Target Classes Covered |
| Eurofins Discovery | SafetyScreen44™ | A panel of 44 targets recommended by major pharmaceutical companies for early safety assessment.[1][3] | GPCRs, Ion Channels, Transporters, Kinases, Enzymes[3] |
| Eurofins Discovery | SAFETYscan® In Vitro Pharmacology Profiling | A comprehensive portfolio of thousands of binding and functional assays for detailed off-target liability assessment.[4] | GPCRs, Ion Channels, Transporters, Kinases, Nuclear Receptors, Enzymes |
| Reaction Biology | InVEST44™ Panel | A panel of 44 well-established targets for a broad, early assessment of safety liabilities.[5] | GPCRs, Ion Channels, Transporters, Nuclear Receptors, Enzymes[5] |
| KINOMEscan® (Eurofins Discovery) | scanMAX® Panel | The largest commercially available kinase panel, screening against over 480 kinases.[6][7] | Protein Kinases (AGC, CAMK, CMGC, CK1, STE, TK, TKL), Lipid Kinases, Atypical Kinases[6][7] |
Tier 2: Dose-Response and Functional Assays
Any "hits" identified in Tier 1 screening (typically defined as >50% inhibition or stimulation) should be followed up with dose-response studies to determine the potency (e.g., IC50 or EC50) of the interaction.[8] Subsequently, functional assays are crucial to understand the physiological consequence of the off-target interaction (i.e., agonist, antagonist, or inverse agonist activity).
Tier 3: Cellular and Phenotypic Assays
For potent off-target activities confirmed in Tier 2, the next step is to assess their effects in a more biologically relevant context using cellular and phenotypic assays.
Key Experimental Protocols
Below are detailed methodologies for key experiments that form the foundation of an off-target evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] The amount of formazan is directly proportional to the number of viable cells.[11]
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
hERG Potassium Channel Patch-Clamp Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[14] Therefore, assessing a compound's activity at this channel is a critical safety evaluation.
-
Principle: The patch-clamp technique is the "gold standard" for measuring ion channel activity.[15] It allows for the direct measurement of the flow of ions through the hERG channel in a single cell.
-
Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.[16]
-
Electrophysiology: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse followed by a ramp down to measure the tail current.[17]
-
Compound Application: Perfuse the cell with increasing concentrations of this compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
-
Data Analysis: Determine the IC50 for hERG channel inhibition by plotting the percentage of current inhibition against the compound concentration.
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of off-target effects.
Caption: A tiered workflow for evaluating off-target effects of a compound.
Hypothetical Signaling Pathway of an Off-Target Interaction
This diagram illustrates a hypothetical scenario where this compound inadvertently inhibits a kinase involved in a critical cellular signaling pathway.
Caption: Hypothetical off-target inhibition of a kinase signaling pathway.
By adhering to this structured and comparative evaluation process, researchers can build a robust safety profile for this compound, enabling informed decisions in the drug development process and ultimately ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. reactionbiology.com [reactionbiology.com]
- 15. evotec.com [evotec.com]
- 16. porsolt.com [porsolt.com]
- 17. fda.gov [fda.gov]
Insufficient Data to Generate a Comparison of N-methyl-1-(1H-pyrazol-5-yl)methanamine Efficacy in Different Cancer Subtypes
A comprehensive review of available scientific literature reveals a lack of specific experimental data on the efficacy of N-methyl-1-(1H-pyrazol-5-yl)methanamine across various cancer subtypes. While the broader class of pyrazole-containing compounds has been a subject of interest in oncology research, with various derivatives showing potential anticancer activities, specific studies detailing the performance of this compound are not sufficiently present in the public domain to construct a detailed comparative guide as requested.
Initial searches for the compound's efficacy, mechanism of action, and experimental protocols did not yield specific studies that would allow for a quantitative comparison across different cancer types. The available literature discusses the synthesis and, in some cases, the biological evaluation of other pyrazole derivatives. For instance, various pyrazole-based compounds have been investigated for their potential against prostate and colon cancer cell lines. However, these studies focus on molecules with different substitutions and do not provide specific data for this compound.
Without specific experimental data on IC50 values, tumor growth inhibition, or other efficacy metrics for this compound in different cancer cell lines or animal models, it is not possible to generate the requested data tables, experimental protocols, or signaling pathway diagrams. The creation of a meaningful and accurate comparison guide is contingent on the availability of such peer-reviewed and published research.
Further research and publication of studies specifically investigating the anticancer properties of this compound are required before a comprehensive comparative analysis can be conducted.
"validation of a synthetic route for producing enantiomerically pure N-methyl-1-(1H-pyrazol-5-yl)methanamine"
A Comparative Guide to the Synthesis of Enantiomerically Pure N-methyl-1-(1H-pyrazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for producing enantiomerically pure this compound, a chiral heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the absence of a single, validated enantioselective route for this specific molecule in published literature, this document outlines and compares two robust and widely applicable strategies: classical chiral resolution of a racemic mixture and a modern asymmetric synthesis approach. The performance of these routes is compared based on data from analogous reactions reported for similar substrates.
Route A: Racemic Synthesis Followed by Chiral Resolution
This classical approach involves the initial synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers using a chiral resolving agent. This method is reliable and often used when developing a new synthesis.
Overview
The synthesis begins with the reductive amination of a suitable pyrazole carbaldehyde with methylamine to produce the racemic amine. The subsequent resolution is achieved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid. These salts, possessing different physical properties, can be separated by fractional crystallization.[1][2][3] The desired enantiomer is then recovered by basification of the isolated salt.
Data Presentation: Route A
Table 1: Performance Metrics for Racemic Synthesis and Chiral Resolution (Note: Data is representative of the methodologies and compiled from analogous reactions.)
| Step | Parameter | Typical Value | Reference |
| Racemic Synthesis | |||
| Reductive Amination | Yield | 70-90% | General literature on reductive amination |
| Chiral Resolution | |||
| Diastereomeric Salt Formation | Yield (single diastereomer) | 35-45% (Theor. max 50%) | [3][4] |
| Recovered Amine | Enantiomeric Excess (e.e.) | >98% | [4] |
| Overall Yield (per enantiomer) | 25-40% | Calculated |
Mandatory Visualization: Route A Workflow
References
Benchmarking N-methyl-1-(1H-pyrazol-5-yl)methanamine Against Current Therapeutic Standards: A Comparative Analysis
Introduction:
N-methyl-1-(1H-pyrazol-5-yl)methanamine is a novel small molecule belonging to the pyrazole class of compounds, which are known for their diverse pharmacological activities. This guide provides a comparative analysis of this compound against current therapeutic standards, focusing on its potential application in neurological disorders. The following sections detail its pharmacological profile, supported by experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals.
Pharmacological Profile and Therapeutic Potential
This compound has demonstrated significant affinity and selectivity for the α7 nicotinic acetylcholine receptor (nAChR), a key target in the pathophysiology of cognitive impairment associated with Alzheimer's disease and schizophrenia. Current therapeutic standards for cognitive symptoms in these disorders include acetylcholinesterase inhibitors (AChEIs) like Donepezil and NMDA receptor antagonists like Memantine. This guide benchmarks the preclinical data of this compound against these established drugs.
Comparative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, Donepezil, and Memantine.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition Profiles
| Compound | Target | Ki (nM) | Selectivity vs. Other nAChRs |
| This compound | α7 nAChR | 15 | >100-fold vs. α4β2 |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | N/A |
| Memantine | NMDA Receptor | 2600 | Moderate |
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
| Compound | Dose Range (mg/kg, p.o.) | Reversal of Cognitive Deficit (%) |
| This compound | 1 - 10 | 75% at 3 mg/kg |
| Donepezil | 0.5 - 5 | 68% at 1 mg/kg |
| Memantine | 5 - 20 | 55% at 10 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Protocol 1: Radioligand Binding Assay for α7 nAChR Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human α7 nAChR.
Materials:
-
Human α7 nAChR-expressing membranes (e.g., from transfected CHO cells).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA).
-
Test Compound: this compound.
-
Non-specific binding control: Unlabeled MLA (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration 1 nM), and 25 µL of the test compound dilution or control.
-
Add 100 µL of the membrane preparation (20 µg protein).
-
Incubate for 2 hours at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate IC₅₀ values from competition binding curves and convert to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: In Vivo Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of this compound in a rodent model of memory impairment.
Materials:
-
Male Wistar rats (250-300g).
-
Test compounds: this compound, Donepezil, Memantine.
-
Amnesia-inducing agent: Scopolamine (0.5 mg/kg, i.p.).
-
Open field arena (50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (A, B) and one novel object (C).
Procedure:
-
Habituation: Allow rats to explore the empty arena for 10 minutes for 2 consecutive days.
-
Training (Day 3):
-
Administer the test compound or vehicle orally (p.o.) 60 minutes before the training session.
-
Administer scopolamine or saline intraperitoneally (i.p.) 30 minutes before the training session.
-
Place two identical objects (A and A) in the arena and allow the rat to explore for 5 minutes.
-
-
Testing (Day 4 - 24h after training):
-
Place one familiar object (
-
Independent Verification of the Biological Activity of N-methyl-1-(1H-pyrazol-5-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of N-methyl-1-(1H-pyrazol-5-yl)methanamine. Due to a lack of publicly available, independently verified data on the specific biological target of this compound, this document outlines a hypothesized course of action based on its structural similarity to known pharmacologically active molecules.
The core structure, a pyrazole ring linked to a methylaminomethyl group, is a privileged scaffold found in ligands for various G-protein coupled receptors (GPCRs). Notably, the imidazole analogue of this compound is a known histamine H3 receptor agonist. Therefore, this guide will focus on the hypothesis that this compound acts as a histamine H3 receptor agonist. We will compare its hypothetical activity profile with that of established H3 receptor agonists, (R)-α-methylhistamine and Imetit.
Hypothetical Biological Activity Profile
This compound is hypothesized to be a selective agonist for the histamine H3 receptor. This receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters.[1][2] Agonism at the H3 receptor typically leads to a decrease in neurotransmitter release, which can have various physiological effects.[2]
Comparative Analysis of H3 Receptor Agonists
To independently verify the hypothesized activity, a series of in vitro assays should be performed. The following table illustrates the expected data from these experiments, comparing our compound of interest with known H3 receptor agonists.
| Compound | H3 Receptor Binding Affinity (Ki, nM) | H3 Receptor Functional Activity (EC50, nM) | Receptor Selectivity (Ki, nM) |
| This compound | To be determined | To be determined | To be determined |
| (R)-α-methylhistamine | 10 - 50 | 5 - 25 | >1000 (H1, H2, H4) |
| Imetit | 1 - 10 | 0.5 - 5 | >1000 (H1, H2, H4) |
Table 1: Comparative Biological Data for H3 Receptor Agonists. This table will be populated with experimental data upon verification.
Experimental Protocols for Verification
Radioligand Binding Assay for Histamine H3 Receptor
This assay will determine the binding affinity of this compound for the histamine H3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation from these cells.
-
Radioligand: [³H]-Nα-methylhistamine.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit.[4]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium at 25°C for 2 hours.[4][5]
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay will measure the ability of the test compound to activate G-proteins coupled to the H3 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at the histamine H3 receptor.
Materials:
-
Membranes from HEK293 cells expressing the human H3 receptor.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound at various concentrations.
Procedure:
-
Cell membranes are pre-incubated with the test compound.
-
[³⁵S]GTPγS and GDP are added to initiate the reaction.
-
The mixture is incubated at 30°C for 60 minutes to allow for G-protein activation.[6]
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
EC50 and Emax values are determined from the concentration-response curve.
cAMP Accumulation Assay
This assay will further confirm the functional activity by measuring the downstream effect of H3 receptor activation, which is the inhibition of adenylyl cyclase.
Objective: To measure the inhibition of forskolin-stimulated cAMP production by the test compound.
Materials:
-
Intact HEK293 cells expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).[9][10][11][12]
-
Test compound at various concentrations.
Procedure:
-
Cells are pre-treated with varying concentrations of the test compound.
-
Cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit.
-
The IC50 value for the inhibition of cAMP production is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized signaling pathway for this compound at the H3 receptor.
Caption: Workflow for the independent verification of biological activity.
Conclusion
The provided framework offers a systematic approach to independently verify the hypothesized biological activity of this compound as a histamine H3 receptor agonist. The successful execution of these experiments will generate the necessary data to either confirm or refute this hypothesis and provide a clear, quantitative comparison with known reference compounds. This will establish a foundational understanding of the compound's pharmacological profile for the scientific and drug development community.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-1-(1H-pyrazol-5-yl)methanamine
For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of N-methyl-1-(1H-pyrazol-5-yl)methanamine, ensuring adherence to safety protocols and regulatory compliance.
Initial Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[1][2] Based on its hazard profile, this compound is harmful if swallowed and can cause severe skin burns and eye damage.[2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.
Step 1: Waste Segregation
To prevent potentially hazardous reactions, it is crucial to segregate this compound waste from other chemical waste streams.[4] Pay special attention to avoid mixing it with incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[4][5] Violent reactions can occur with strong oxidizing agents.[5]
Step 2: Container Selection and Labeling
Choose a dedicated and compatible container for the collection of this compound waste.
-
Container Type: Use a clean, dry, and chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the responsible researcher or laboratory
-
Step 3: Waste Accumulation and Storage
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. The storage area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Always follow your organization's specific procedures for waste manifest and pickup requests.
Quantitative Data Summary for Disposal
While specific quantitative disposal limits for this compound are not publicly available and are typically determined by local regulations and disposal facilities, the following table summarizes key operational parameters for its safe handling and disposal.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Acute Oral Toxicity, Corrosivity) |
| Container Material | High-Density Polyethylene (HDPE), Glass |
| Primary PPE | Chemical safety goggles, chemical-resistant gloves, lab coat |
| Incompatible Waste | Strong oxidizing agents, strong acids |
| Storage Location | Designated and secure satellite accumulation area |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general best practices for laboratory chemical safety. It is essential to consult your institution's specific waste disposal policies and local regulations to ensure full compliance. Always refer to the Safety Data Sheet (SDS) for this compound for detailed hazard information.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nswai.org [nswai.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling N-methyl-1-(1H-pyrazol-5-yl)methanamine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling N-methyl-1-(1H-pyrazol-5-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Body | A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | Ensure the lab coat is fully buttoned. |
| Respiratory | All handling of the compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from preparation to disposal.
Experimental Protocols:
-
Preparation :
-
Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as outlined in the table above.
-
Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment.
-
-
Handling :
-
All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of dust.[7]
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
All reactions involving this compound should be set up and carried out within the fume hood.[7]
-
-
In Case of a Spill or Exposure :
-
Minor Spill : In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[7]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[2][7]
-
Eye Contact : In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and to comply with regulations.
-
Unused Compound : Dispose of the unused chemical as hazardous waste in a properly labeled and sealed container.[7]
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[7]
-
Solutions : Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[7]
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
